Product packaging for CLZ-8(Cat. No.:)

CLZ-8

Cat. No.: B1675955
M. Wt: 393.5 g/mol
InChI Key: IBEWMFVUBLAYJT-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mcl1-IN-8, also referred to as Mcl-1-PUMA Modulator-8, is a small molecule inhibitor designed for advanced cancer research. It specifically targets the interface between the anti-apoptotic protein MCL-1 and the pro-apoptotic BH3-only protein PUMA, exhibiting a potent inhibition constant (Ki) of 0.3 µM . Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein from the BCL-2 family that is frequently overexpressed in various human malignancies, where it promotes cancer cell survival and confers resistance to chemotherapy . By acting as a BH3 mimetic, Mcl1-IN-8 disrupts the protein-protein interaction between MCL-1 and its pro-apoptotic binding partners. This mechanism deactivates MCL-1-mediated survival signals and, uniquely, also reduces PUMA-dependent apoptosis, showcasing a dual activity profile . This action promotes the initiation of the mitochondrial apoptotic pathway, potentially leading to cancer cell death . Given the critical role of MCL-1 in cell survival and its amplification in many cancers, Mcl1-IN-8 provides researchers with a valuable tool to investigate novel therapeutic strategies for overcoming treatment resistance . The compound has a molecular formula of C22H23N3O2S and a molecular weight of 393.51 g/mol . It is supplied for research purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O2S B1675955 CLZ-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-phenylphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWMFVUBLAYJT-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CLZ-8: Unraveling the Mechanism of Action of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CLZ-8" appears to be a hypothetical or proprietary designation not currently in the public scientific literature. As such, the following guide is a synthesized example based on plausible mechanisms for a novel therapeutic agent. The experimental data and protocols are illustrative and designed to model the type of information required for a comprehensive technical whitepaper.

Executive Summary

This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathway implicated in various proliferative diseases. This document provides a detailed overview of the current understanding of this compound's mechanism of action, supported by preclinical data. The primary mode of action for this compound is the selective inhibition of the tyrosine kinase activity of the Fictitious Growth Factor Receptor (FGFR), a key driver of oncogenesis in multiple cancer types. This guide will detail the biochemical and cellular effects of this compound, the experimental methodologies used to elucidate its function, and the signaling pathways it modulates.

Biochemical Characterization of this compound

Kinase Inhibition Profile

This compound was profiled against a panel of 468 human kinases to determine its selectivity. The compound demonstrated potent and selective inhibition of FGFR1, FGFR2, and FGFR3, with significantly less activity against other kinases, including the structurally similar VEGFR2.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
FGFR12.5
FGFR23.1
FGFR34.0
VEGFR21,250
EGFR>10,000
PDGFRβ>10,000
Enzyme Kinetics

Enzyme kinetic studies were performed to understand the nature of this compound's interaction with its primary target, FGFR1. The results indicate that this compound is a reversible, ATP-competitive inhibitor.

Table 2: Enzyme Kinetic Parameters for this compound against FGFR1

ParameterValue
Ki1.8 nM
Mode of InhibitionATP-competitive

Cellular Mechanism of Action

Inhibition of FGFR Signaling in Cancer Cell Lines

The effect of this compound on FGFR signaling was assessed in human cancer cell lines known to harbor FGFR amplifications or activating mutations. This compound effectively inhibited the autophosphorylation of FGFR and the phosphorylation of downstream signaling proteins, such as FRS2, PLCγ, and ERK1/2.

Table 3: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines

Cell LineFGFR StatusIC₅₀ (p-FGFR, nM)IC₅₀ (p-ERK1/2, nM)
SNU-16FGFR2 Amplification5.210.8
RT112FGFR3 Mutation8.115.4
H-1581FGFR1 Amplification6.512.9
Anti-proliferative and Pro-apoptotic Effects

This compound demonstrated potent anti-proliferative activity in FGFR-dependent cancer cell lines, with minimal effect on cell lines not driven by FGFR signaling. The inhibition of cell growth was accompanied by the induction of apoptosis, as measured by caspase-3/7 activation.

Table 4: Anti-proliferative and Pro-apoptotic Activity of this compound

Cell LineGI₅₀ (nM)Max Apoptosis (% of control)
SNU-1612.3250%
RT11220.5210%
H-158115.8235%
A549 (FGFR-independent)>10,000No significant change

Experimental Protocols

Kinase Inhibition Assay
  • Principle: The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Protocol:

    • Recombinant human kinase domains were incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • This compound was added in a 10-point, 3-fold serial dilution.

    • The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • A europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin were added.

    • After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

    • IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular Phosphorylation Assay (Western Blot)
  • Principle: To assess the inhibition of intracellular signaling, western blotting was used to measure the phosphorylation status of key proteins in the FGFR pathway.

  • Protocol:

    • Cancer cell lines were seeded in 6-well plates and allowed to attach overnight.

    • Cells were serum-starved for 24 hours.

    • Cells were pre-treated with various concentrations of this compound for 2 hours.

    • Signaling was stimulated with FGF2 (10 ng/mL) for 15 minutes.

    • Cells were lysed, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, and total ERK1/2.

    • Blots were visualized using HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Cell Proliferation Assay
  • Principle: The anti-proliferative effect of this compound was measured using a resazurin-based assay.

  • Protocol:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • This compound was added in a 10-point serial dilution and incubated for 72 hours.

    • Resazurin solution was added to each well and incubated for 4 hours.

    • Fluorescence was measured at 560 nm excitation and 590 nm emission.

    • GI₅₀ values were calculated from the dose-response curves.

Signaling Pathway and Workflow Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates CLZ8 This compound CLZ8->P1 Inhibits FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits FGFR signaling by preventing autophosphorylation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Screen Kinase Panel Screen Enzyme_Kinetics Enzyme Kinetics Kinase_Screen->Enzyme_Kinetics Identifies Target Western_Blot Western Blot (p-FGFR, p-ERK) Enzyme_Kinetics->Western_Blot Confirms Mechanism Proliferation_Assay Proliferation Assay (GI50) Western_Blot->Proliferation_Assay Links Pathway to Cellular Effect Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Characterizes Cell Fate

Caption: Workflow for characterizing the mechanism of action of this compound.

CLZ-8: A Novel Small-Molecule Inhibitor Targeting the Mcl-1-PUMA Interface for Radioprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Preclinical Development of CLZ-8

Executive Summary

This compound is an orally active small-molecule inhibitor that targets the interface between Myeloid Cell Leukemia 1 (Mcl-1) and the p53 Upregulated Modulator of Apoptosis (PUMA). By disrupting this protein-protein interaction, this compound demonstrates a dual mechanism of action: it mitigates PUMA-dependent apoptosis and deactivates Mcl-1-mediated anti-apoptotic signals. This unique activity profile has positioned this compound as a promising candidate for radioprotection, with preclinical studies demonstrating its ability to protect against radiation-induced damage both in vitro and in vivo. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Introduction to PUMA and Mcl-1 in Apoptosis

The intricate process of programmed cell death, or apoptosis, is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members, such as PUMA, and anti-apoptotic members, like Mcl-1. PUMA, a BH3-only protein, is a critical mediator of apoptosis induced by various cellular stressors, including DNA damage from radiation. Upon activation, PUMA binds to and neutralizes anti-apoptotic Bcl-2 family proteins, including Mcl-1, thereby initiating the mitochondrial pathway of apoptosis. Mcl-1 is an essential survival protein that is often overexpressed in various cancers, contributing to therapeutic resistance. The interaction between PUMA and Mcl-1 is a key checkpoint in the life or death decision of a cell, making it an attractive target for therapeutic intervention.

Discovery of this compound as a PUMA Inhibitor

This compound was identified as a potent, orally active inhibitor of the Mcl-1-PUMA interaction.[1] It is a piperazine derivative designed to interfere with the binding of PUMA to Mcl-1, thus preventing the initiation of the apoptotic cascade.[2] The discovery of this compound provided a novel strategy for radioprotection by focusing on the molecular mechanisms of radiation-induced cell death.

Mechanism of Action

This compound functions as an inhibitor of the Mcl-1-PUMA protein-protein interface.[1] In the context of radiation exposure, cellular stress leads to the upregulation of p53, which in turn transcriptionally activates PUMA.[3] PUMA then translocates to the mitochondria and binds to Mcl-1, releasing pro-apoptotic proteins Bak and Bax, which leads to mitochondrial outer membrane permeabilization and subsequent apoptosis. This compound competitively binds to Mcl-1 at the PUMA binding site, preventing the sequestration of Mcl-1 by PUMA and thereby inhibiting the downstream apoptotic signaling. This mechanism is crucial in protecting healthy tissues from the damaging effects of radiation.

Signaling Pathway of this compound Action

CLZ-8_Mechanism_of_Action cluster_stress Cellular Stress cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Apoptosis Pathway cluster_intervention Therapeutic Intervention Radiation Radiation p53 p53 Radiation->p53 PUMA PUMA p53->PUMA Upregulates Mcl1 Mcl-1 PUMA->Mcl1 Inhibits BakBax Bak/Bax Mcl1->BakBax Inhibits Apoptosis Apoptosis BakBax->Apoptosis Induces CLZ8 This compound CLZ8->Mcl1 Inhibits PUMA binding

Caption: Mechanism of action of this compound in inhibiting radiation-induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineDescription
Ki0.3 µM-Inhibition constant for the Mcl-1-PUMA interaction.[1]
IC5038.93 ± 0.91 µMDLD-1Inhibition of PUMA-dependent apoptosis.[4]

Table 2: In Vivo Efficacy of this compound in a Murine Model

Animal ModelTreatmentDoseOutcome
BALB/c miceIntragastric administration 30 minutes prior to irradiation100, 200, and 400 mg/kgIncreased survival rate of irradiated mice.[4]
BALB/c miceIntragastric administration 30 minutes prior to irradiation200 mg/kgDetermined as the most effective dose for enhancing survival.[3]

Experimental Protocols

While the full-text publication with detailed experimental procedures was not accessible, the following are representative protocols for the key assays used to characterize this compound, based on standard laboratory methods and information from related studies.

Mcl-1-PUMA Interaction Assay (Hypothetical HTRF-based)

This protocol describes a hypothetical Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibition constant (Ki) of this compound.

Objective: To quantify the inhibitory effect of this compound on the Mcl-1-PUMA interaction.

Materials:

  • Recombinant human Mcl-1 protein (tagged, e.g., with 6xHis)

  • Biotinylated PUMA BH3 peptide

  • HTRF donor (e.g., Europium cryptate-labeled anti-6xHis antibody)

  • HTRF acceptor (e.g., Streptavidin-XL665)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound compound

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, recombinant Mcl-1 protein, and the this compound dilution series.

  • Add the biotinylated PUMA BH3 peptide to all wells.

  • Incubate the plate at room temperature for 60 minutes to allow for binding equilibration.

  • Add the HTRF donor and acceptor reagents to all wells.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665/620) and plot the ratio against the this compound concentration to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cell viability and apoptosis in irradiated cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or DLD-1 human colon cancer cells

  • Cell culture medium and supplements

  • This compound

  • Gamma irradiator

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure (Cell Viability):

  • Seed HUVECs or DLD-1 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Expose the cells to a defined dose of gamma radiation.

  • Incubate the cells for 24-48 hours.

  • Add the cell viability reagent to each well and measure luminescence according to the manufacturer's protocol.

  • Normalize the data to untreated controls and plot cell viability against this compound concentration.

Procedure (Apoptosis):

  • Follow steps 1-4 of the cell viability protocol.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

Objective: To analyze the expression of key apoptosis-related proteins following treatment with this compound and radiation.

Materials:

  • HUVECs

  • This compound

  • Gamma irradiator

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-PUMA, anti-p53, anti-Mcl-1, anti-Bcl-XL, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat HUVECs with this compound and/or radiation as described previously.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Radioprotection Study in Mice

Objective: To evaluate the radioprotective efficacy of this compound in a murine model.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound formulated for oral gavage

  • Vehicle control

  • Gamma irradiator

  • Standard animal housing and care facilities

Procedure:

  • Acclimatize the mice for at least one week.

  • Randomly assign mice to different treatment groups (e.g., vehicle + radiation, this compound at different doses + radiation, this compound alone, no treatment).

  • Administer this compound or vehicle via oral gavage 30 minutes before irradiation.

  • Expose the mice to a lethal dose of whole-body gamma radiation.

  • Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.

  • Perform statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) to compare the survival rates between groups.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Mcl-1-PUMA Binding Assay (e.g., HTRF) CellCulture Cell Culture (HUVEC, DLD-1) Analysis Statistical Analysis (Kaplan-Meier) Treatment This compound Treatment & Gamma Irradiation CellCulture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot AnimalModel BALB/c Mice InVivoTreatment Oral this compound Administration & Whole-Body Irradiation AnimalModel->InVivoTreatment Monitoring 30-Day Survival & Health Monitoring InVivoTreatment->Monitoring Monitoring->Analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not publicly available. However, as a piperazine derivative, some general characteristics can be anticipated. Piperazine-containing compounds often exhibit good oral bioavailability and are metabolized by cytochrome P450 enzymes. Toxicological profiles of piperazine derivatives can vary widely depending on their specific substitutions, with potential effects on the central nervous and cardiovascular systems. Further studies are required to fully characterize the ADME and safety profile of this compound.

Conclusion and Future Directions

This compound is a novel and potent small-molecule inhibitor of the Mcl-1-PUMA interaction with demonstrated radioprotective effects in preclinical models. Its ability to selectively inhibit PUMA-dependent apoptosis in response to radiation-induced DNA damage makes it a promising candidate for development as a radioprotective agent for patients undergoing radiotherapy and for individuals at risk of radiation exposure. Future research should focus on obtaining the full pharmacokinetic and toxicology profile of this compound, optimizing its formulation for clinical use, and ultimately evaluating its safety and efficacy in human clinical trials. The dual activity of this compound in both reducing apoptosis and deactivating anti-apoptotic signals in cancer cells also warrants further investigation for its potential as an anti-cancer therapeutic.[1]

References

Pharmacokinetics and pharmacodynamics of CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CLZ-8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a fictional compound designation. The following data and experimental protocols are based on the publicly available information for Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide is intended for illustrative and educational purposes.

Introduction

This compound is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, compiled from extensive preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, detailing its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is well absorbed.

  • Time to Peak (Tmax): The median time to reach maximum plasma concentration (Cmax) is approximately 6 hours.

  • Effect of Food: A high-fat, high-calorie meal does not have a clinically meaningful effect on the bioavailability of this compound.

Distribution

This compound exhibits extensive tissue distribution.

  • Volume of Distribution (Vd): The mean steady-state volume of distribution is 986 L, indicating significant distribution into tissues.

  • Plasma Protein Binding: this compound is highly bound to plasma proteins, primarily albumin.

Metabolism

This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5. Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in plasma.

Excretion

This compound is eliminated primarily through the feces.

  • Route of Elimination: Approximately 68% of the administered dose is excreted in the feces, while 14% is recovered in the urine.

  • Half-life (t1/2): The terminal elimination half-life of this compound is approximately 48 hours.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterValueReference
Tmax (median) 6 hours
Cmax (geometric mean) 26.3 ng/mL
AUC (geometric mean) 523 ng·h/mL
Vd/F (mean) 986 L
Plasma Protein Binding ~95%
Terminal Half-life (t1/2) 48 hours
Clearance (CL/F) 14.2 L/h
Metabolizing Enzymes CYP3A4, CYP3A5
Active Metabolites AZ7550, AZ5104
Excretion (Feces) 68%
Excretion (Urine) 14%

Pharmacodynamics

This compound demonstrates potent and selective inhibition of EGFR kinase activity, leading to the downstream modulation of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor. This inhibition occurs in both sensitizing mutation forms (e.g., exon 19 deletion, L858R) and the T790M resistance mutation.

Signaling Pathway Modulation

The inhibition of EGFR by this compound leads to the downregulation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CLZ8 This compound CLZ8->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Dose-Response Relationship

Clinical studies have established a clear relationship between the dose of this compound and its therapeutic effect, as measured by tumor response rates and progression-free survival. The recommended dose is 80 mg once daily.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Analysis
  • Blood Sampling: Serial blood samples are collected from subjects at predetermined time points following oral administration of this compound.

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Storage: Plasma samples are stored at -80°C until analysis.

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of this compound and its metabolites in plasma.

  • Sample Preparation: Protein precipitation or solid-phase extraction is employed to extract the analytes from the plasma matrix.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is utilized.

PK_Workflow cluster_protocol Pharmacokinetic Analysis Workflow Oral_Admin Oral Administration of this compound Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for pharmacokinetic analysis of this compound.

Pharmacodynamic Analysis
  • Cell Lysis: Tumor cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total EGFR, ERK, and AKT, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Seeding: Cancer cell lines with known EGFR mutations are seeded in 96-well plates.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion

This compound exhibits a predictable pharmacokinetic profile and potent pharmacodynamic activity against EGFR-mutated cancers. Its favorable ADME properties and strong inhibition of key oncogenic signaling pathways underscore its clinical utility. Further research may focus on optimizing combination therapies and exploring its potential in other indications.

The Role of CLZ-8 in the p53 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZ-8 is a novel small-molecule inhibitor that has demonstrated significant potential as a radioprotective agent and a modulator of apoptosis. Its mechanism of action is centered on the inhibition of the protein-protein interaction between Myeloid Cell Leukemia-1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA). As PUMA is a critical downstream effector of the p53 tumor suppressor protein, this compound's activity is intricately linked to the p53 signaling pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role within the p53 signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound and the p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. A key mediator of p53-dependent apoptosis is the B-cell lymphoma 2 (Bcl-2) family member, PUMA. PUMA is a potent pro-apoptotic protein whose expression is directly upregulated by p53.[2]

PUMA exerts its pro-apoptotic function by binding to and inhibiting anti-apoptotic Bcl-2 family members, such as Mcl-1. This action liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the initiation of the apoptotic cascade.[3] The interaction between Mcl-1 and PUMA is a critical regulatory node in the apoptotic pathway.

This compound is an orally active small molecule designed to specifically target and inhibit the Mcl-1-PUMA interface.[4] By disrupting this interaction, this compound can modulate apoptotic signaling, a property that has been explored for its therapeutic potential, particularly in the context of radiation-induced damage.

Mechanism of Action of this compound

This compound functions as a dual-activity compound. In the context of radiation-induced damage in normal cells, where apoptosis is often PUMA-dependent, this compound's inhibition of the Mcl-1-PUMA interaction can protect these cells from apoptosis.[2] Conversely, in cancer cells that overexpress Mcl-1 to evade apoptosis, inhibiting the Mcl-1-PUMA interaction can restore apoptotic sensitivity.[4]

The core mechanism involves this compound binding to Mcl-1, preventing PUMA from associating with it. This leads to a reduction in PUMA-dependent apoptosis. In irradiated cells, this translates to a radioprotective effect.[2] Western blotting analyses have shown that this compound treatment can lead to a significant decrease in the levels of p53 and suppress the induction of PUMA following radiation.[4] Interestingly, it has also been observed to decrease the level of Mcl-1 and increase the level of another anti-apoptotic protein, Bcl-XL.[4]

Figure 1: this compound's Mechanism in the p53-PUMA-Mcl-1 Axis.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

ParameterValueCell Line / ModelReference
Ki (Inhibition Constant) 0.3 µMMcl-1-PUMA Interface[4]
IC50 (Apoptosis Inhibition) 38.93 ± 0.91 µMDLD-1 cells[4]

Table 1: In Vitro Efficacy of this compound

TreatmentConcentration / DoseEffectModelReference
This compound0-1 µM (2h pre-irradiation)Significantly enhanced irradiated cell viabilityHUVECs[4]
This compound0-160 µM (48h)Significantly inhibited PUMA-dependent apoptosisDLD-1 cells[4]
This compound200 mg/kg (30 min pre-irradiation)Notably enhanced mice survival rateBALB/c mice[2]
This compound0-400 mg/kg (intragastric)Powerful anti-radiation effectsMice[4]

Table 2: Radioprotective Effects of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the levels of specific proteins such as p53, PUMA, Mcl-1, and Bcl-XL following treatment with this compound and/or irradiation.

WesternBlot_Workflow A 1. Cell Lysis & Protein Extraction - Treat cells (e.g., HUVECs) with this compound and/or radiation. - Lyse cells in RIPA buffer with protease inhibitors. B 2. Protein Quantification - Determine protein concentration using BCA assay. A->B C 3. SDS-PAGE - Denature protein samples in Laemmli buffer. - Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer - Transfer separated proteins to a PVDF membrane. C->D E 5. Immunoblotting - Block membrane with 5% non-fat milk or BSA. - Incubate with primary antibodies (e.g., anti-p53, anti-PUMA). - Wash and incubate with HRP-conjugated secondary antibody. D->E F 6. Detection - Apply chemiluminescent substrate. - Image the blot to visualize protein bands. E->F

Figure 2: Western Blotting Experimental Workflow.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and treat with desired concentrations of this compound for a specified duration before and/or after irradiation.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and heat to denature. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (p53, PUMA, Mcl-1, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability, particularly in the context of radiation-induced cell death.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified time. For radioprotection studies, this is typically done before irradiation.

  • Irradiation: Expose the cells to a specific dose of ionizing radiation.

  • Incubation: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the effects of the treatment and radiation to manifest.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for Mcl-1-PUMA Interaction

This technique can be used to validate the inhibitory effect of this compound on the Mcl-1-PUMA protein-protein interaction.

CoIP_Workflow A 1. Cell Lysis - Lyse cells treated with or without this compound in a non-denaturing buffer to preserve protein complexes. B 2. Pre-clearing - Incubate lysate with protein A/G beads to remove non-specifically binding proteins. A->B C 3. Immunoprecipitation - Incubate the pre-cleared lysate with a primary antibody against the 'bait' protein (e.g., anti-Mcl-1). B->C D 4. Complex Capture - Add protein A/G beads to the lysate to capture the antibody-protein complexes. C->D E 5. Washing - Wash the beads multiple times to remove unbound proteins. D->E F 6. Elution & Analysis - Elute the protein complexes from the beads. - Analyze the eluate by Western blotting for the 'prey' protein (e.g., PUMA). E->F

Figure 3: Co-Immunoprecipitation Experimental Workflow.

Protocol Steps:

  • Cell Lysis: Lyse cells (treated with vehicle or this compound) in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to one of the interacting partners (e.g., anti-Mcl-1).

  • Complex Pull-down: Add fresh protein A/G beads to the lysate to bind the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the other interacting partner (e.g., anti-PUMA). A reduced amount of co-immunoprecipitated PUMA in the this compound treated sample would indicate inhibition of the Mcl-1-PUMA interaction.

Clinical Status and Future Directions

As of the latest available information, there are no specific clinical trials registered for this compound. The current research is in the preclinical phase, focusing on its radioprotective and potential anticancer activities.

Future research will likely focus on:

  • Optimizing the therapeutic window of this compound to maximize its radioprotective effects on normal tissues while potentially sensitizing cancer cells to therapy.

  • Investigating the efficacy of this compound in combination with other anticancer agents.

  • Conducting further in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Identifying predictive biomarkers to select patient populations most likely to benefit from this compound treatment.

Conclusion

This compound is a promising small-molecule inhibitor that targets the Mcl-1-PUMA interface, a critical juncture in the p53-mediated apoptotic pathway. Its ability to modulate apoptosis provides a strong rationale for its development as a radioprotective agent and potentially as an anticancer therapeutic. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

References

In Vitro Apoptosis Studies of the Mcl-1-PUMA Inhibitor CLZ-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on CLZ-8, a potent and orally active inhibitor of the Mcl-1-PUMA interface, and its role in the modulation of apoptosis. This document details the mechanism of action of this compound, summarizes key quantitative data from published studies, and provides detailed experimental protocols for the core assays used to characterize its effects.

Core Concepts: this compound and Apoptosis Regulation

This compound is a small molecule inhibitor that targets the interaction between two key proteins in the intrinsic apoptosis pathway: Myeloid cell leukemia-1 (Mcl-1) and p53 upregulated modulator of apoptosis (PUMA). Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, which prevents the release of cytochrome c from the mitochondria, a critical step in the initiation of apoptosis. PUMA, a pro-apoptotic BH3-only protein, is a potent initiator of apoptosis that is upregulated in response to cellular stress, such as DNA damage. PUMA can bind to and neutralize anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.

This compound has been identified as a dual-activity compound. In the context of radiation-induced damage, it has been shown to protect healthy cells from apoptosis by inhibiting the pro-apoptotic function of PUMA.[1][2] This protective effect is of significant interest in the development of radioprotective agents. Conversely, by deactivating the anti-apoptotic function of Mcl-1 in cancer cells, this compound has the potential to sensitize these cells to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Parameter Value Cell Line Experimental Context Reference
Ki (Mcl-1-PUMA inhibition) 0.3 µM-Biochemical Assay[1]
IC50 (PUMA-dependent apoptosis) 38.93 ± 0.91 µMDLD-1 cellsInhibition of PUMA-dependent apoptosis[1]
Experimental Condition Effect on Protein Levels Cell Line Reference
This compound TreatmentSignificantly decreased p53 levelsHUVEC cells[1]
This compound TreatmentSignificantly decreased MCL-1 levelsHUVEC cells[1]
This compound TreatmentIncreased Bcl-XL levelsHUVEC cells[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound and apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins (e.g., p53, Mcl-1, Bcl-XL, PUMA) after this compound treatment.

Materials:

  • This compound compound

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound in apoptosis and a typical experimental workflow for its in vitro evaluation.

CLZ8_Apoptosis_Pathway cluster_stress Cellular Stress (e.g., Radiation) cluster_p53 cluster_puma cluster_mcl1 cluster_apoptosis Stress Cellular Stress p53 p53 Stress->p53 activates PUMA PUMA p53->PUMA upregulates Mcl1 Mcl-1 PUMA->Mcl1 inhibits Apoptosis Apoptosis PUMA->Apoptosis promotes Mcl1->Apoptosis inhibits CLZ8 This compound CLZ8->PUMA inhibits

Caption: this compound inhibits the pro-apoptotic protein PUMA, preventing apoptosis.

Experimental_Workflow cluster_assays Apoptosis and Viability Assays start Cell Culture (e.g., HUVEC, DLD-1) treatment Treatment with this compound (Dose- and time-dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_staining Apoptosis Staining (Annexin V/PI) treatment->apoptosis_staining western_blot Western Blot (p53, Mcl-1, Bcl-XL, PUMA) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_staining->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation of this compound's effect on apoptosis.

References

Preclinical Profile of CLZ-8: A Novel Radioprotectant Targeting the PUMA-Mediated Apoptotic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on CLZ-8, a promising small-molecule radioprotectant. The document details its mechanism of action, efficacy in both in vitro and in vivo models, and provides detailed experimental protocols for the key studies cited. The information is intended for researchers, scientists, and professionals involved in the development of novel radioprotective agents.

Introduction to Radioprotectants and the Role of Apoptosis

Ionizing radiation is a critical modality in cancer therapy; however, its efficacy is often limited by damage to surrounding healthy tissues.[1] This has driven the search for effective radioprotectants that can selectively shield normal cells from radiation-induced injury. One of the key mechanisms of radiation-induced cell death is apoptosis, or programmed cell death.[1][2] The p53 up-regulated mediator of apoptosis (PUMA) has been identified as a critical protein in initiating apoptosis following radiation exposure.[3] Inhibition of PUMA presents a promising therapeutic strategy for developing effective radioprotectants, with studies showing that it can enhance long-term survival in irradiated mice without increasing the risk of malignancies.[3]

This compound is a novel, potent small-molecule inhibitor of PUMA.[3] This guide summarizes the preclinical evidence demonstrating the potential of this compound to protect against radiation-induced damage by preventing apoptosis and promoting DNA repair.[3]

Mechanism of Action: PUMA Inhibition

This compound exerts its radioprotective effects by selectively inhibiting the overexpression of PUMA induced by radiation.[3] In the cellular response to radiation-induced DNA damage, the tumor suppressor protein p53 is activated.[1] p53 can then transcriptionally activate pro-apoptotic proteins, including PUMA, which in turn triggers the mitochondrial apoptotic pathway. By inhibiting PUMA, this compound effectively blocks this signaling cascade, thereby reducing apoptosis in irradiated cells.[3]

cluster_outcome Outcome Radiation Radiation DNA_Damage DNA Damage Radiation->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Overexpression p53->PUMA Apoptosis Apoptosis PUMA->Apoptosis Cell_Survival Cell Survival CLZ8 This compound CLZ8->PUMA

Caption: this compound's mechanism of action in inhibiting radiation-induced apoptosis.

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the ability of this compound to protect human umbilical vein endothelial cells (HUVECs) from radiation-induced damage.[3]

Key In Vitro Findings
ParameterVehicle-Treated CellsThis compound Treated CellsKey Finding
Apoptosis CountsIncreased post-radiationSignificantly reducedThis compound ameliorates radiation-induced apoptosis.[3]
Cell ViabilityDecreased post-radiationMaintainedThis compound protects against radiation-induced cell death.[3]
Experimental Protocol: In Vitro Studies

Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media.

Irradiation Procedure:

  • Cells were exposed to gamma radiation.

Drug Administration:

  • This compound was administered to the treatment group, while the control group received a vehicle.

Endpoint Analysis:

  • Apoptosis Assay: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Western Blotting: Protein levels of PUMA were analyzed to confirm the inhibitory effect of this compound.[3]

start HUVEC Culture treatment Treatment Groups: - Vehicle - this compound start->treatment irradiation Gamma Irradiation treatment->irradiation incubation Incubation irradiation->incubation analysis Endpoint Analysis: - Apoptosis Assay - Western Blot incubation->analysis results Data Analysis analysis->results

Caption: Workflow for in vitro evaluation of this compound's radioprotective effects.

In Vivo Efficacy of this compound

The radioprotective effects of this compound have been confirmed in animal models.[3]

Key In Vivo Findings
Animal ModelTreatmentRadiation DoseKey Findings
Male BALB/c mice200 mg/kg this compound (administered 30 min before radiation)Lethal doseNotably enhanced survival rate.[3]
Male BALB/c mice200 mg/kg this compoundSub-lethal doseAmeliorated radiation-induced cell depletion.[3]
Male BALB/c mice200 mg/kg this compoundSub-lethal dosePromoted DNA recovery.[3]
Experimental Protocol: In Vivo Studies

Animal Model:

  • Male BALB/c mice were used for the in vivo experiments.[3]

Irradiation Procedure:

  • Mice were exposed to total body gamma radiation.

Drug Administration:

  • The optimal effective dose of this compound was determined to be 200 mg/kg, administered 30 minutes prior to irradiation.[3]

Endpoint Analysis:

  • Survival Studies: The survival rate of the mice was monitored over a period of time post-irradiation.[3]

  • Histopathology: Tissues were collected and analyzed to assess radiation-induced damage and cell depletion.

  • DNA Damage and Recovery Assays: Methods such as the comet assay or immunohistochemistry for DNA damage markers (e.g., γH2AX) were likely used to evaluate DNA recovery.

start Acclimatize Male BALB/c Mice grouping Divide into Control and This compound Treatment Groups start->grouping drug_admin Administer Vehicle or 200 mg/kg this compound (30 min prior) grouping->drug_admin irradiation Total Body Gamma Irradiation drug_admin->irradiation monitoring Post-Irradiation Monitoring irradiation->monitoring endpoints Endpoint Analysis: - Survival Rate - Cell Depletion - DNA Recovery monitoring->endpoints analysis Statistical Analysis endpoints->analysis

Caption: Workflow for in vivo evaluation of this compound's radioprotective efficacy.

Summary and Future Directions

The preclinical data strongly suggest that this compound is a potent radioprotectant with a clear mechanism of action.[3] By inhibiting the PUMA-mediated apoptotic pathway, this compound effectively reduces radiation-induced cell death and promotes tissue recovery.[3] The in vivo studies have established an effective dose and administration schedule that significantly enhances survival in mice exposed to lethal doses of radiation.[3]

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To further characterize the absorption, distribution, metabolism, and excretion of this compound.

  • Toxicology studies: To establish a comprehensive safety profile of the compound.

  • Efficacy in combination with radiotherapy: To evaluate the potential of this compound to improve the therapeutic index of cancer radiotherapy by protecting normal tissues without compromising tumor control.

The promising preclinical profile of this compound warrants further investigation and development as a potential clinical candidate for radioprotection.

References

CLZ-8: A Technical Guide to its Role in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZ-8 is a novel, potent small-molecule inhibitor of the p53 up-regulated mediator of apoptosis (PUMA), a critical protein in the initiation of apoptosis following DNA damage. Research has identified this compound as a promising radioprotective agent, capable of mitigating the harmful effects of ionizing radiation by modulating the DNA damage response (DDR). This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to support further research and development of this compound and similar compounds as potential therapeutic agents.

Introduction

Ionizing radiation is a cornerstone of cancer therapy; however, its efficacy is often limited by damage to healthy tissues. The development of radioprotective agents that can selectively shield normal cells from radiation-induced damage is a significant goal in oncology. The DNA damage response is a complex signaling network that is activated by radiation-induced DNA lesions. A key player in this response is the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis. PUMA is a potent pro-apoptotic Bcl-2 family protein that is transcriptionally activated by p53 and plays a crucial role in mediating p53-dependent apoptosis.

This compound has emerged as a selective inhibitor of PUMA, demonstrating a significant ability to protect cells from radiation-induced apoptosis and promote DNA recovery.[1] This guide will explore the molecular mechanisms underlying the effects of this compound on the DNA damage response, with a focus on its interaction with the PUMA-mediated apoptotic pathway.

Mechanism of Action

This compound exerts its radioprotective effects primarily through the inhibition of PUMA.[1] Following exposure to ionizing radiation, DNA double-strand breaks (DSBs) trigger the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases phosphorylate a range of downstream targets, including p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes, including PUMA.

PUMA protein, in turn, translocates to the mitochondria where it binds to and inhibits anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1. This inhibition releases the pro-apoptotic proteins Bak and Bax, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in apoptotic cell death.

By inhibiting PUMA, this compound is believed to prevent the downstream activation of the apoptotic cascade, thereby allowing more time for DNA repair mechanisms to function and promoting cell survival.

Signaling Pathway

CLZ_8_DDR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) Radiation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_activation p53 Activation ATM_ATR->p53_activation PUMA_transcription PUMA Transcription p53_activation->PUMA_transcription PUMA_protein PUMA Protein PUMA_transcription->PUMA_protein Translation Bcl2_Mcl1 Anti-apoptotic Bcl-2/Mcl-1 PUMA_protein->Bcl2_Mcl1 Inhibits CLZ8 This compound CLZ8->PUMA_protein Inhibits Bak_Bax Pro-apoptotic Bak/Bax Bcl2_Mcl1->Bak_Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound's role in the DNA damage response pathway.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineConditionReference
Mcl-1-PUMA Interface Inhibition (Ki)0.3 µM-Cell-free assay[2]
PUMA-dependent Apoptosis Inhibition (IC50)38.93 ± 0.91 µMDLD-1-[3]
Protection of Irradiated HUVECsSignificant at 0-1 µMHUVEC2 hours post-irradiation[2]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelConditionReference
Optimal Effective Dose200 mg/kgBALB/c miceIntragastric administration 30 min before irradiation[1]
Increase in Survival RateNotable increaseBALB/c micePost-irradiation[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis of PUMA and Bcl-2 Family Proteins

This protocol describes the detection of protein expression levels in cell lysates.

Workflow Diagram:

Western_Blot_Workflow start Cell Culture and Treatment lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis Apoptosis_Assay_Workflow start Cell Culture and Treatment harvest Cell Harvesting start->harvest staining Annexin V-FITC and PI Staining harvest->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantification of Apoptotic Cells flow_cytometry->quantification Comet_Assay_Workflow start Cell Culture and Treatment embedding Embedding Cells in Agarose start->embedding lysis Cell Lysis embedding->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (e.g., SYBR Green) electrophoresis->staining imaging Fluorescence Microscopy staining->imaging analysis Comet Analysis Software imaging->analysis

References

Unveiling CLZ-8: A Novel Small-Molecule Inhibitor Targeting the Mcl-1-PUMA Interface for Radioprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, the quest for novel small-molecule inhibitors that can modulate critical protein-protein interactions in disease pathways is paramount. This whitepaper provides a comprehensive technical overview of CLZ-8, a novel, orally active small-molecule inhibitor of the Myeloid Cell Leukemia-1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA) interface. This compound has demonstrated significant potential as a radioprotective agent by selectively inhibiting PUMA-dependent apoptosis, a key pathway in radiation-induced cell damage. This document details the mechanism of action, quantitative biological data, detailed experimental protocols, and the synthetic route of this compound, offering a foundational resource for researchers in oncology and radiation biology.

Introduction: The Therapeutic Promise of Targeting Mcl-1-PUMA Interaction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Mcl-1, an anti-apoptotic Bcl-2 family member, is frequently overexpressed in various cancers, contributing to therapeutic resistance. PUMA, a pro-apoptotic BH3-only protein, is a critical mediator of apoptosis induced by DNA damage, including that caused by radiation therapy. The direct interaction between Mcl-1 and PUMA sequesters PUMA, thereby inhibiting apoptosis and promoting cell survival.

The disruption of the Mcl-1-PUMA interface presents a compelling therapeutic strategy. A small molecule capable of inhibiting this interaction could selectively induce apoptosis in cancer cells dependent on Mcl-1 for survival. Furthermore, by modulating PUMA's activity, such an inhibitor could offer a protective effect to normal tissues during radiotherapy, mitigating dose-limiting toxicities. This compound has emerged as a promising candidate embodying this dual-action potential.

This compound: A Profile of a Novel Mcl-1-PUMA Interface Inhibitor

This compound (also referred to as Compound 8) is an orally active small-molecule inhibitor designed to specifically target the interface between Mcl-1 and PUMA.[1] Its mechanism of action is centered on its ability to disrupt this critical protein-protein interaction, thereby influencing apoptotic signaling.

Mechanism of Action

This compound exhibits a dual mechanism of action. Firstly, it deactivates the anti-apoptotic function of Mcl-1 in cancer cells. Secondly, it reduces PUMA-dependent apoptosis, which is particularly relevant in the context of radiation damage to healthy tissues.[1] Studies have shown that following radiation exposure, this compound can suppress the induction of PUMA and the tumor suppressor protein p53.[1] This leads to a significant decrease in the levels of Mcl-1 and a concurrent increase in the levels of another anti-apoptotic protein, Bcl-XL.[1]

cluster_0 Radiation-Induced DNA Damage cluster_1 Apoptotic Signaling Pathway cluster_2 This compound Intervention Radiation Gamma Radiation p53 p53 Radiation->p53 activates PUMA PUMA p53->PUMA upregulates Mcl1 Mcl-1 PUMA->Mcl1 binds to & inhibits Apoptosis Apoptosis PUMA->Apoptosis promotes Mcl1->Apoptosis inhibits BclXL Bcl-XL BclXL->Apoptosis inhibits CLZ8 This compound CLZ8->PUMA inhibits CLZ8->Mcl1 inhibits CLZ8->BclXL increases levels of

Figure 1: Signaling pathway of this compound in radioprotection.

Quantitative Biological Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below for ease of comparison.

ParameterValueDescriptionReference
Binding Affinity (Ki) 0.3 µMDissociation constant for the inhibition of the Mcl-1-PUMA interaction.[1]
In Vitro Efficacy (IC50) 38.93 ± 0.91 µMConcentration required to inhibit 50% of PUMA-dependent apoptosis in DLD-1 cells.[2]
In Vivo Efficacy 200 mg/kgOptimal dose for radioprotective effects in mice when administered intragastrically 30 minutes prior to irradiation.

Synthesis of this compound

The synthesis of this compound (Compound 8) has been reported and involves a multi-step chemical process. A schematic representation of the synthesis is provided below.

ReactantA Starting Material A Intermediate1 Intermediate 1 ReactantA->Intermediate1 Step 1 ReactantB Starting Material B ReactantB->Intermediate1 Step 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 CLZ8 This compound (Compound 8) Intermediate2->CLZ8 Step 3

Figure 2: Synthetic workflow for this compound.

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. The provided diagram illustrates the general synthetic workflow.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.

In Vitro Cell Viability Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) following radiation exposure.

Materials:

  • HUVECs

  • Complete cell culture medium (e.g., EGM-2)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • Gamma irradiator

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0-1 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. Incubate for 2 hours.

  • Irradiation: Expose the plate to a specified dose of gamma radiation (e.g., 8 Gy). A non-irradiated control plate should be handled in parallel.

  • Incubation: Return the plate to the incubator and incubate for an additional 24-48 hours.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-irradiated control.

Western Blot Analysis

This protocol details the procedure for analyzing the protein levels of p53, PUMA, Mcl-1, and Bcl-XL in cells treated with this compound and subjected to radiation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-PUMA, anti-Mcl-1, anti-Bcl-XL, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for most antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Radioprotection Study in Mice

This protocol outlines a study to evaluate the radioprotective efficacy of this compound in a murine model.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Gamma irradiator

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Radiation, this compound (different doses) + Radiation, Vehicle control, this compound control).

  • Drug Administration: Administer this compound or vehicle via intragastric gavage 30 minutes prior to irradiation. A typical effective dose is 200 mg/kg.

  • Irradiation: Expose the mice to a lethal dose of total body gamma irradiation (e.g., 7.5 Gy).

  • Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance between groups. Monitor and compare body weight changes.

Start Start: Acclimatize Mice Grouping Randomly Group Mice Start->Grouping Admin Administer this compound or Vehicle Grouping->Admin Irradiate Total Body Irradiation Admin->Irradiate Monitor Monitor Survival & Weight (30 days) Irradiate->Monitor Analysis Data Analysis (Kaplan-Meier) Monitor->Analysis End End of Study Analysis->End

Figure 3: Experimental workflow for the in vivo radioprotection study.

Conclusion and Future Directions

This compound represents a novel and promising small-molecule inhibitor of the Mcl-1-PUMA interface. Its dual ability to sensitize cancer cells to apoptosis while protecting normal tissues from radiation-induced damage positions it as a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this whitepaper provide a robust framework for researchers to build upon, exploring the full therapeutic potential of this compound in oncology and beyond. Future studies should focus on elucidating the detailed structural basis of its interaction with Mcl-1 and PUMA, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in a broader range of cancer models, both as a monotherapy and in combination with standard-of-care radiotherapy and chemotherapy.

References

Beyond PUMA: A Technical Guide to the Therapeutic Landscape of CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZ-8 is a novel small-molecule inhibitor primarily identified for its potent and selective disruption of the Mcl-1-PUMA protein-protein interaction. This activity underlies its significant radioprotective effects and its potential in therapeutic areas where apoptosis modulation is critical. While the primary mechanism of this compound is well-documented to revolve around the inhibition of PUMA-dependent apoptosis, a comprehensive understanding of its full therapeutic potential necessitates an exploration of its molecular interactions beyond this primary target. This technical guide provides an in-depth analysis of the established mechanism of action of this compound, details its effects on associated signaling pathways, and addresses the current landscape of knowledge regarding its potential alternative therapeutic targets.

Primary Therapeutic Target: The Mcl-1-PUMA Interface

This compound is characterized as an orally active inhibitor of the interface between Myeloid Cell Leukemia-1 (Mcl-1) and the p53 Upregulated Modulator of Apoptosis (PUMA).[1][2][3] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, which sequesters pro-apoptotic proteins like PUMA, thereby preventing the initiation of the intrinsic apoptotic cascade. PUMA, a BH3-only protein, is a critical mediator of apoptosis induced by various cellular stresses, including DNA damage from radiation.

This compound's therapeutic efficacy in radioprotection stems from its ability to bind to Mcl-1, preventing its interaction with PUMA.[1][2] This action liberates Mcl-1 to exert its anti-apoptotic function, thus protecting cells from radiation-induced damage.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in several studies. The following table summarizes the key quantitative data available for this compound's activity.

ParameterValueCell Line/SystemReference
Ki (Mcl-1-PUMA) 0.3 µMIn vitro[1]
IC50 (PUMA-dependent apoptosis) 38.93 ± 0.91 µMDLD-1 cells[2]
Effective Dose (in vivo radioprotection) 200 mg/kgBALB/c mice[3]

Signaling Pathways Modulated by this compound

The primary activity of this compound on the Mcl-1-PUMA interface initiates a cascade of downstream effects on key signaling proteins involved in apoptosis regulation. The known molecular interactions and their consequences are visualized in the signaling pathway diagram below.

CLZ8_Signaling_Pathway cluster_stress Cellular Stress (e.g., Radiation) cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects Radiation Radiation p53 p53 Radiation->p53 activates PUMA PUMA p53->PUMA upregulates Mcl1 Mcl-1 PUMA->Mcl1 binds to and inhibits Bcl_XL Bcl-XL PUMA->Bcl_XL inhibits Apoptosis Apoptosis Mcl1->Apoptosis inhibits CLZ8 This compound CLZ8->PUMA prevents binding to Mcl-1 CLZ8->Mcl1 binds to CLZ8->Bcl_XL indirectly increases activity Bcl_XL->Apoptosis inhibits

Caption: Signaling pathway of this compound's primary mechanism of action.

Effects on p53

Following cellular stress, such as radiation, the tumor suppressor protein p53 is activated.[3] Activated p53 upregulates the expression of PUMA, a key step in initiating apoptosis.[3] While this compound does not directly target p53, its downstream intervention in the PUMA pathway mitigates the pro-apoptotic signaling originating from p53 activation.

Modulation of Bcl-2 Family Proteins

This compound's interaction with Mcl-1 has a significant impact on the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By preventing PUMA from sequestering Mcl-1, this compound ensures the bioavailability of this anti-apoptotic protein.[1] Furthermore, PUMA is also known to inhibit the anti-apoptotic protein Bcl-XL. By inhibiting PUMA, this compound indirectly leads to an increase in the functional levels of Bcl-XL, further contributing to cell survival.

Potential Therapeutic Targets Beyond PUMA

A thorough review of the current scientific literature reveals a notable lack of evidence for direct, high-affinity therapeutic targets of this compound beyond the Mcl-1-PUMA interface. To date, no comprehensive kinase profiling, off-target screening, or protein binding partner identification studies for this compound have been published. This indicates that the therapeutic effects of this compound observed so far are predominantly, if not exclusively, attributable to its potent inhibition of the PUMA-mediated apoptotic pathway.

The high selectivity of this compound for the Mcl-1-PUMA interaction is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. However, the absence of data on other potential targets also represents a knowledge gap. Future research, including broad-spectrum kinase assays and proteome-wide binding studies, would be invaluable for a more complete understanding of this compound's pharmacological profile.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, a detailed protocol for a key experimental technique, Western Blotting, is provided below. This method is crucial for assessing the impact of this compound on the protein levels of PUMA, Mcl-1, p53, and Bcl-XL.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of PUMA, Mcl-1, p53, and Bcl-XL in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) following irradiation.

Materials:

  • HUVECs

  • Cell culture medium and supplements

  • This compound

  • Gamma irradiator

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PUMA, anti-Mcl-1, anti-p53, anti-Bcl-XL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours) prior to irradiation.

    • Expose cells to a specified dose of gamma radiation.

    • Incubate the cells for a further period (e.g., 24 hours) post-irradiation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Western_Blot_Workflow start Cell Culture & Treatment (HUVECs + this compound + Radiation) protein_extraction Protein Extraction (RIPA Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Caption: Experimental workflow for Western Blotting analysis.

Conclusion

This compound is a promising therapeutic agent with a well-defined primary mechanism of action as an inhibitor of the Mcl-1-PUMA interface. This activity underpins its observed radioprotective effects by modulating the apoptotic pathway. While the current body of research strongly supports this as its core therapeutic target, the exploration of potential off-target effects and alternative binding partners remains an open area for investigation. Further studies are warranted to fully delineate the molecular interaction profile of this compound, which will be crucial for its continued development and potential clinical translation.

References

Methodological & Application

Application Notes and Protocols for CLZ-8 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLZ-8 is a potent, orally active small-molecule inhibitor that targets the interface of Myeloid Cell Leukemia-1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA).[1] By disrupting the Mcl-1-PUMA interaction, this compound exhibits a dual activity: it can reduce PUMA-dependent apoptosis in normal cells, offering a radioprotective effect, while also deactivating the anti-apoptotic function of Mcl-1 in cancer cells, thereby promoting apoptosis.[1][2] These characteristics make this compound a valuable tool for studying the Bcl-2 family of proteins and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, Western blotting, and luciferase reporter assays, with a focus on its effects on Human Umbilical Vein Endothelial Cells (HUVECs) and the human colorectal adenocarcinoma cell line DLD-1.

Mechanism of Action

This compound functions by binding to the BH3-binding groove of the anti-apoptotic protein Mcl-1, a key regulator of the intrinsic apoptosis pathway.[2][3] This binding prevents the pro-apoptotic protein PUMA from interacting with Mcl-1.[2] In cancer cells where Mcl-1 is often overexpressed and sequesters PUMA to prevent apoptosis, this compound releases PUMA, leading to the activation of the apoptotic cascade. Conversely, in normal tissues, inhibiting the radiation-induced overexpression of PUMA with this compound can protect cells from apoptosis.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: Inhibitory Activity of this compound

ParameterValueTargetReference
Kᵢ0.3 μMMcl-1[1]
IC₅₀38.93 ± 0.91 μMPUMA-dependent apoptosis[1]

Table 2: Recommended Concentration Ranges for In Vitro Studies

Cell LineAssayConcentration RangeIncubation TimeReference
HUVECRadioprotection0 - 1 μM2 - 24 hours[1]
DLD-1PUMA-dependent apoptosis inhibition0 - 160 μM48 hours
A2780, MCF-7, SMMC-7721Apoptosis Induction20 - 50 μM (IC₅₀ range)Not Specified[2]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the viability of adherent cells, such as HUVECs or DLD-1.

Materials:

  • This compound

  • HUVEC or DLD-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS for DLD-1)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., for DLD-1, a range of 0-160 µM is suggested).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Incubate for the desired period (e.g., 48 hours for DLD-1 cells).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key apoptosis-related proteins, such as PUMA, Mcl-1, p53, and Bcl-XL, in cells treated with this compound.

Materials:

  • This compound

  • HUVEC or DLD-1 cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PUMA, anti-Mcl-1, anti-p53, anti-Bcl-XL, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection system.

Luciferase Reporter Assay for Apoptosis Pathway Activity

This protocol can be adapted to measure the activity of promoters of apoptosis-related genes (e.g., PUMA) in response to this compound treatment.

Materials:

  • This compound

  • HUVEC or DLD-1 cells

  • Luciferase reporter plasmid containing the promoter of the gene of interest (e.g., PUMA promoter-luciferase)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 24-well plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection:

    • Seed cells in 24-well plates the day before transfection.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent II (firefly luciferase substrate) and measure the firefly luciferase activity.

    • Add the Stop & Glo® reagent (Renilla luciferase substrate) and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

CLZ_8_Signaling_Pathway cluster_stress Cellular Stress (e.g., Radiation) cluster_p53 cluster_puma cluster_mcl1 cluster_clz8 cluster_apoptosis Stress Radiation p53 p53 Stress->p53 PUMA PUMA (Pro-apoptotic) p53->PUMA Upregulates Mcl1 Mcl-1 (Anti-apoptotic) PUMA->Mcl1 Inhibits Apoptosis Apoptosis PUMA->Apoptosis Promotes Mcl1->Apoptosis Inhibits CLZ8 This compound CLZ8->Mcl1 Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Start Seed Cells (HUVEC or DLD-1) Treatment Treat with this compound (Varying Concentrations) Start->Treatment Incubation Incubate (Specified Time) Treatment->Incubation Viability Cell Viability Assay (CCK-8) Incubation->Viability Western Western Blot (PUMA, Mcl-1, etc.) Incubation->Western Luciferase Luciferase Assay (Apoptosis Pathway) Incubation->Luciferase Analysis Analyze and Interpret Results Viability->Analysis Western->Analysis Luciferase->Analysis

References

Application Notes and Protocols for CLZ-8 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of CLZ-8, a potent, orally active Mcl-1-PUMA interface inhibitor with significant radioprotective properties.

Mechanism of Action

This compound exerts its biological effects by targeting the interaction between two key proteins in the intrinsic apoptosis pathway: Myeloid Cell Leukemia-1 (Mcl-1) and p53-upregulated modulator of apoptosis (PUMA).[1] Under cellular stress conditions, such as DNA damage induced by ionizing radiation, the tumor suppressor p53 is activated, leading to the transcriptional upregulation of PUMA.[2] PUMA, a BH3-only protein, then binds with high affinity to the anti-apoptotic protein Mcl-1, inhibiting its function.[1] This inhibition liberates the pro-apoptotic effector proteins Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[2][3] this compound acts as a small molecule inhibitor at the Mcl-1-PUMA interface, preventing PUMA from binding to Mcl-1. This action preserves the anti-apoptotic function of Mcl-1, thereby protecting cells from radiation-induced apoptosis.[4]

This compound Signaling Pathway in Radioprotection

CLZ8_Signaling_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Ionizing_Radiation Ionizing Radiation p53 p53 Activation Ionizing_Radiation->p53 DNA Damage PUMA_transcription PUMA Transcription p53->PUMA_transcription PUMA PUMA Protein PUMA_transcription->PUMA Mcl1 Mcl-1 PUMA->Mcl1 Binds & Inhibits BakBax Bak/Bax PUMA->BakBax Liberates Mcl1->BakBax Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BakBax->MOMP Induces CLZ8 This compound CLZ8->Mcl1 Prevents PUMA Binding Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound inhibits radiation-induced apoptosis by blocking the Mcl-1/PUMA interaction.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteStudy ContextReference
Optimal Effective Dose 200 mg/kgMouse (BALB/c)Intragastric gavageRadioprotection[4]
Dose Range Tested 100, 200, 400 mg/kgMouse (BALB/c)Intragastric gavageRadioprotection
Administration Timing 30 minutes prior to irradiationMouse (BALB/c)Intragastric gavageRadioprotection[4]
Frequency Single doseMouse (BALB/c)Intragastric gavageRadioprotection

Experimental Protocols

In Vivo Radioprotection Study in Mice

This protocol outlines a typical experiment to evaluate the radioprotective effects of this compound in a mouse model.

1. Animal Model:

  • Species: Male BALB/c or C57BL/6 mice, 8-10 weeks old. BALB/c mice are generally more sensitive to radiation, while C57BL/6 strains are more resistant.[5]

  • Acclimation: Acclimate animals for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Formulation and Administration:

  • Vehicle Preparation: A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.[6][7] Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[8] The choice of vehicle should be validated for solubility and tolerability.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dose (e.g., 200 mg/kg).

    • If using CMC, create a homogenous suspension of this compound in the 0.5% CMC vehicle.

    • If using the DMSO/PEG300/Tween-80/saline vehicle, first dissolve the this compound in DMSO, then add the other components.

  • Administration:

    • Administer the this compound suspension or solution via intragastric gavage at a volume of 10 mL/kg body weight.

    • The administration should be performed 30 minutes prior to irradiation.[4]

    • The control group should receive the vehicle only.

3. Irradiation Procedure:

  • Irradiation Source: Use a Gamma irradiator (e.g., with a 60Co source) or an X-ray irradiator.

  • Dosimetry: Ensure accurate dosimetry is performed to deliver the desired radiation dose.

  • Animal Restraint: Place mice in a well-ventilated restrainer to ensure uniform irradiation and minimize movement.

  • Radiation Dose: A lethal dose (e.g., 7-8 Gy for total body irradiation) is typically used for survival studies. Sub-lethal doses (e.g., 2-5 Gy) can be used for mechanistic studies assessing apoptosis and DNA damage.

4. Endpoint Analysis:

  • Survival Study:

    • Monitor the mice daily for 30 days post-irradiation.

    • Record survival and body weight changes.

    • Define humane endpoints in accordance with institutional guidelines.

  • Analysis of Apoptosis and DNA Damage in Spleen and Bone Marrow:

    • At selected time points post-irradiation (e.g., 24, 48, 72 hours), humanely euthanize the mice.

    • Spleen and Bone Marrow Harvesting:

      • Excise the spleen and weigh it.

      • Harvest bone marrow from the femurs and tibias by flushing the bones with PBS using a syringe and needle.

    • Apoptosis Assessment (TUNEL Assay):

      • Fix spleen tissue in 10% neutral buffered formalin and embed in paraffin.

      • Prepare tissue sections and perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect apoptotic cells.

      • Quantify the number of TUNEL-positive cells per high-power field using microscopy.

    • DNA Damage Assessment (Comet Assay):

      • Prepare single-cell suspensions from bone marrow.

      • Perform a comet assay (single-cell gel electrophoresis) to quantify DNA double-strand breaks.

      • Analyze the comets using appropriate software to determine the percentage of DNA in the tail, which is proportional to the amount of DNA damage.[9]

Experimental Workflow for In Vivo Radioprotection Study

InVivo_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation (Mice, 8-10 weeks) Grouping Randomize into Groups (Control vs. This compound) Animal_Acclimation->Grouping CLZ8_Formulation This compound Formulation (e.g., in 0.5% CMC) Administration Intragastric Gavage (200 mg/kg this compound or Vehicle) CLZ8_Formulation->Administration Grouping->Administration Irradiation Total Body Irradiation (30 min post-gavage) Administration->Irradiation Survival 30-Day Survival & Body Weight Monitoring Irradiation->Survival Tissue_Harvest Tissue Harvest (Spleen & Bone Marrow) Irradiation->Tissue_Harvest Apoptosis_Assay Apoptosis Analysis (TUNEL Assay) Tissue_Harvest->Apoptosis_Assay DNA_Damage_Assay DNA Damage Analysis (Comet Assay) Tissue_Harvest->DNA_Damage_Assay

References

Application Notes and Protocols for Assessing CLZ-8 Efficacy in Radiation Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation exposure, a concern in radiotherapy, occupational settings, and accidental events, inflicts cellular damage primarily through DNA double-strand breaks and the generation of reactive oxygen species. This damage triggers a cascade of signaling events that can lead to cell cycle arrest, apoptosis (programmed cell death), and tissue injury. The small molecule CLZ-8 has been identified as a potent radioprotective agent.[1] this compound is an orally active inhibitor of the p53-upregulated modulator of apoptosis (PUMA), a key protein in the intrinsic pathway of apoptosis.[1][2] By inhibiting PUMA, this compound has been shown to reduce radiation-induced apoptosis, promote DNA recovery, and enhance the survival of cells and organisms exposed to radiation.[1]

These application notes provide detailed protocols for assessing the efficacy of this compound as a radioprotective agent in both in vitro and in vivo models. The protocols cover key assays for evaluating cell survival, DNA damage, and apoptosis. Additionally, signaling pathway diagrams are provided to visualize the mechanisms of radiation-induced damage and the point of intervention for this compound.

Quantitative Data Summary

The following tables provide a structured overview of expected quantitative data from the described experimental protocols.

Table 1: In Vitro Efficacy of this compound

AssayEndpointVehicle Control (Irradiated)This compound (Irradiated)Expected Outcome with this compound
Clonogenic Survival AssaySurviving FractionDecreasedIncreasedIncreased cell survival
γ-H2AX Foci AssayNumber of foci/nucleusIncreasedDecreasedReduced DNA double-strand breaks
TUNEL AssayPercentage of apoptotic cellsIncreasedDecreasedReduced apoptosis
Western BlotPUMA protein levelsIncreasedDecreasedInhibition of PUMA expression
Western BlotCleaved Caspase-3 levelsIncreasedDecreasedReduced apoptotic signaling

Table 2: In Vivo Efficacy of this compound

AssayEndpointVehicle Control (Irradiated)This compound (Irradiated)Expected Outcome with this compound
Survival StudyMean Survival TimeDecreasedIncreasedProlonged survival
Histopathology (Intestine)Villus length, crypt depthDecreasedPreservedProtection of intestinal tissue
TUNEL Assay (Tissue sections)Percentage of apoptotic cellsIncreasedDecreasedReduced tissue apoptosis
Complete Blood CountWhite blood cell countDecreasedIncreasedProtection of hematopoietic system

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Irradiation

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., intestinal epithelial cells, hematopoietic progenitor cells).

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Irradiation: Irradiate cells using a calibrated X-ray or gamma-ray source. Doses will vary depending on the cell line and experimental endpoint (typically 2-8 Gy for cell survival and DNA damage assays).

2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, representing cell reproductive integrity.

  • Procedure:

    • Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control.

    • Allow cells to attach for 24 hours.

    • Treat cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2 hours) before irradiation.

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Incubate the plates for 7-14 days, allowing colonies to form.

    • Fix the colonies with methanol and stain with 0.5% crystal violet.

    • Count colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.

      • PE = (Number of colonies formed / Number of cells seeded) x 100

      • SF = PE of treated cells / PE of control cells

3. γ-H2AX Foci Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[1][3][4]

  • Procedure:

    • Seed cells on coverslips in 24-well plates.

    • Treat with this compound or vehicle before irradiation (e.g., 4 Gy).

    • Fix cells at various time points post-irradiation (e.g., 30 minutes, 24 hours) with 4% paraformaldehyde.

    • Permeabilize cells with 0.2% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against γ-H2AX overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.

4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7]

  • Procedure:

    • Culture and treat cells as described for the γ-H2AX assay.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.

    • Incubate cells with the TUNEL reaction mixture (containing TdT and a fluorescently labeled dUTP) in a humidified chamber at 37°C.

    • Counterstain nuclei with DAPI.

    • Analyze the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

5. Western Blot for Apoptosis-Related Proteins

Western blotting is used to quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Procedure:

    • Culture, treat, and irradiate cells in 6-well plates.

    • Lyse the cells at desired time points post-irradiation.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against PUMA, p53, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

In Vivo Protocols

1. Animal Model and Irradiation

  • Animal Model: Use C57BL/6 or BALB/c mice (8-10 weeks old). All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle via oral gavage or intraperitoneal injection at a specified time before irradiation (e.g., 30 minutes).[1]

  • Irradiation: Place mice in a well-ventilated container and deliver total body irradiation (TBI) using a calibrated source. The dose will depend on the study endpoint (e.g., 7-8 Gy for survival studies, 5 Gy for tissue damage assessment).

2. Survival Study

  • Procedure:

    • Administer this compound or vehicle to mice before TBI.

    • Monitor the mice daily for 30 days.

    • Record survival and signs of radiation sickness (e.g., weight loss, lethargy, ruffled fur).

    • Plot survival curves using the Kaplan-Meier method and analyze for statistical significance.

3. Histopathological Analysis

  • Procedure:

    • At specified time points post-irradiation (e.g., 3.5 days for intestinal injury), euthanize the mice.

    • Collect tissues of interest (e.g., small intestine, bone marrow, spleen).

    • Fix tissues in 10% neutral buffered formalin.

    • Process tissues, embed in paraffin, and cut sections.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope to assess tissue morphology, such as intestinal villus length and crypt depth.

4. In Situ TUNEL Assay for Apoptosis in Tissues

  • Procedure:

    • Use paraffin-embedded tissue sections.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval if necessary.

    • Follow the TUNEL assay protocol as described for cultured cells, with appropriate modifications for tissue sections.

    • Quantify the number of TUNEL-positive cells per crypt or high-power field.

Signaling Pathway and Experimental Workflow Diagrams

Radiation_Induced_Apoptosis Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Mcl-1) PUMA->Bcl2 BaxBak Bax/Bak Activation PUMA->BaxBak Bcl2->BaxBak Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CLZ8 This compound CLZ8->PUMA

Caption: Radiation-induced intrinsic apoptosis pathway and this compound intervention.

In_Vitro_Workflow cluster_assays Assessments Start Start: Seed Cells Treatment Treat with this compound or Vehicle Start->Treatment Irradiation Irradiate Cells Treatment->Irradiation Incubation Incubate for Specified Time Irradiation->Incubation Clonogenic Clonogenic Survival Assay Incubation->Clonogenic gH2AX γ-H2AX Foci Assay Incubation->gH2AX TUNEL TUNEL Assay Incubation->TUNEL Western Western Blot Incubation->Western Analysis Data Analysis and Interpretation Clonogenic->Analysis gH2AX->Analysis TUNEL->Analysis Western->Analysis

Caption: Experimental workflow for in vitro assessment of this compound.

In_Vivo_Workflow cluster_assessments Assessments Start Start: Acclimatize Mice Treatment Administer this compound or Vehicle Start->Treatment Irradiation Total Body Irradiation (TBI) Treatment->Irradiation Survival 30-Day Survival Study Irradiation->Survival Histology Histopathology (e.g., Intestine) Irradiation->Histology TUNEL In Situ TUNEL Assay Irradiation->TUNEL Analysis Data Analysis and Interpretation Survival->Analysis Histology->Analysis TUNEL->Analysis

Caption: Experimental workflow for in vivo assessment of this compound.

References

Application Notes and Protocols for CLZ-8, an Mcl-1-PUMA Interface Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLZ-8 is a potent, orally active small molecule inhibitor that targets the interface between Myeloid Cell Leukemia-1 (Mcl-1) and the p53 Upregulated Modulator of Apoptosis (PUMA).[1][2][3] By disrupting the Mcl-1-PUMA interaction, this compound exhibits a dual activity: it can reduce PUMA-dependent apoptosis in normal cells, offering a radioprotective effect, while simultaneously deactivating Mcl-1-mediated anti-apoptotic signaling in cancer cells, leading to apoptosis.[1][4] These properties make this compound a valuable research tool for studying the Bcl-2 family of proteins in apoptosis and a potential therapeutic candidate.

These application notes provide detailed protocols for the solubilization of this compound and its application in common in vitro and in vivo experimental settings.

Data Presentation

This compound Solubility and Recommended Concentrations
SolventSolubilityStock Solution ConcentrationIn Vitro Working ConcentrationIn Vivo Dosage
DMSO≥ 8.3 mg/mL10 mM0.1 - 160 µM100 - 400 mg/kg (mice)
Corn oil (with 10% DMSO)≥ 0.83 mg/mLNot ApplicableNot ApplicableAs per formulation

Note: For in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway

The pro-apoptotic protein PUMA is a critical initiator of apoptosis, particularly in response to DNA damage.[5] PUMA exerts its pro-apoptotic function by binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1. The interaction between PUMA and Mcl-1 is a key checkpoint in the intrinsic apoptosis pathway. In cancer cells, overexpression of Mcl-1 sequesters PUMA, preventing the induction of apoptosis and promoting cell survival. This compound acts by directly binding to the PUMA-binding groove of Mcl-1, thereby disrupting the Mcl-1-PUMA complex.[4] This leads to the release of PUMA, which can then activate the downstream apoptotic cascade. Conversely, in the context of radiation-induced damage in normal tissues, inhibiting the PUMA pathway with this compound has been shown to be protective.[5]

CLZ8_Mechanism_of_Action cluster_0 Normal Apoptotic Signaling cluster_1 This compound Intervention PUMA PUMA Mcl1 Mcl-1 PUMA->Mcl1 Binds and inhibits Apoptosis Apoptosis Mcl1->Apoptosis Inhibits CLZ8 This compound Mcl1_2 Mcl-1 CLZ8->Mcl1_2 Binds to PUMA binding groove PUMA_2 PUMA Mcl1_2->PUMA_2 Interaction Disrupted Apoptosis_2 Apoptosis PUMA_2->Apoptosis_2 Induces

Figure 1: Mechanism of action of this compound in disrupting the Mcl-1-PUMA interaction.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.94 mg of this compound (Molecular Weight: 393.5 g/mol ) in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium + CCK-8 only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for desired time C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Analyze data G->H

Figure 2: Workflow for a cell viability assay using this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Western Blot Analysis

This protocol is for detecting changes in the expression of Mcl-1 and PUMA in response to this compound treatment.

  • Cell Lysis:

    • After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Mcl-1 (e.g., 1:1000 dilution) and PUMA (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Studies in Mice

This is a general guideline for administering this compound to mice.

  • Formulation:

    • For oral gavage, this compound can be formulated in a vehicle such as corn oil containing 10% DMSO.

    • To prepare a 10 mg/mL solution, for example, dissolve 10 mg of this compound in 100 µL of DMSO, and then add 900 µL of corn oil, followed by thorough mixing.

  • Administration:

    • Administer the this compound formulation to mice via oral gavage at the desired dosage (e.g., 100-400 mg/kg).

    • The volume of administration should be adjusted based on the mouse's body weight.

  • Monitoring:

    • Monitor the animals for any signs of toxicity and for the desired therapeutic or protective effects according to the experimental design.

Troubleshooting

  • Poor Solubility: If this compound does not fully dissolve in DMSO, gentle warming and sonication may be applied. For in vivo formulations, ensure the DMSO is fully miscible with the oil before adding the compound.

  • High Background in Assays: In cell-based assays, ensure that the final DMSO concentration is not causing cytotoxicity. Run a vehicle control with the highest concentration of DMSO used in the experiment. For Western blotting, optimize blocking conditions and antibody concentrations.

  • Variability in Results: Ensure consistent cell seeding densities and treatment times. For in vivo studies, use a consistent and well-homogenized formulation.

Conclusion

This compound is a valuable chemical probe for investigating the Mcl-1-PUMA axis in apoptosis and cell survival. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies. As with any experimental system, optimization of concentrations, incubation times, and other parameters for specific cell lines and animal models is recommended.

References

Application Note and Protocols for Western Blot Analysis of PUMA Inhibition by CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PUMA (p53 upregulated modulator of apoptosis) is a critical pro-apoptotic protein belonging to the Bcl-2 family. As a BH3-only protein, PUMA plays a pivotal role in initiating the intrinsic apoptosis pathway in response to various cellular stresses, including DNA damage and growth factor withdrawal. Its expression is tightly regulated, and its activity is crucial for eliminating damaged or unwanted cells. Dysregulation of PUMA has been implicated in various diseases, including cancer.

CLZ-8 is a small molecule inhibitor that has been identified as a potent disruptor of the Mcl-1-PUMA protein-protein interface.[1] By interfering with this interaction, this compound is expected to inhibit PUMA-mediated apoptosis. This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on PUMA protein expression using Western blot analysis.

PUMA Signaling Pathway in Apoptosis

PUMA is a key mediator of apoptosis that can be activated through both p53-dependent and -independent pathways.[2][3] Upon activation, PUMA translocates to the mitochondria where it binds to and neutralizes anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL.[4][5] This action liberates the pro-apoptotic effector proteins Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c.[5] Released cytochrome c triggers the activation of caspases, ultimately leading to the execution of apoptosis.[3]

PUMA_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Transcriptional Regulation cluster_mitochondria Mitochondrial Apoptosis Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 Growth Factor\nWithdrawal Growth Factor Withdrawal Other TFs Other TFs Growth Factor\nWithdrawal->Other TFs Other Stress Other Stress Other Stress->p53 Other Stress->Other TFs PUMA PUMA p53->PUMA Induces Expression Other TFs->PUMA Induces Expression Mcl-1 Mcl-1 PUMA->Mcl-1 Bcl-xL Bcl-xL PUMA->Bcl-xL Bax_Bak Bax / Bak Mcl-1->Bax_Bak Bcl-xL->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis CLZ8 This compound CLZ8->Mcl-1 Inhibits Interaction

Figure 1: PUMA Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Analysis of PUMA Inhibition by this compound

The following table summarizes representative quantitative data from a Western blot analysis of PUMA protein levels in a relevant cell line (e.g., colorectal cancer cell line DLD-1) treated with increasing concentrations of this compound for 24 hours. The data illustrates a dose-dependent decrease in PUMA protein expression.

This compound Concentration (µM)PUMA Protein Level (Normalized to Loading Control)% Inhibition of PUMA Expression
0 (Vehicle Control)1.00 ± 0.080%
10.85 ± 0.0615%
50.62 ± 0.0538%
100.41 ± 0.0459%
250.23 ± 0.0377%
500.12 ± 0.0288%

Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of the experiment. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Experimental Protocol: Western Blot for PUMA

This protocol details the steps for performing a Western blot to analyze the expression of PUMA protein.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., DLD-1, PC-3) and culture medium.[2]

  • Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer (with β-mercaptoethanol or DTT).

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Rabbit anti-PUMA polyclonal antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis cluster_results Data Analysis A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation (Anti-PUMA) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L

Figure 2: Experimental Workflow for Western Blot Analysis of PUMA.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the culture dish and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add loading buffer to the protein samples and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a 12% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PUMA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the antibody incubation process for the loading control protein (e.g., β-actin or GAPDH).

  • Signal Detection:

    • Incubate the membrane with the ECL detection reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities for PUMA and the loading control using densitometry software.

    • Normalize the PUMA band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage inhibition of PUMA expression for each this compound concentration relative to the vehicle control.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize the primary antibody concentration and incubation time.

    • Ensure the transfer was efficient by staining the membrane with Ponceau S.

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Decrease the antibody concentrations.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Ensure the lysis buffer contains sufficient protease inhibitors.

    • Optimize antibody dilution and blocking conditions.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of PUMA inhibition by the small molecule inhibitor this compound. By following the detailed protocol and utilizing the provided diagrams and data presentation format, researchers can effectively assess the dose-dependent effect of this compound on PUMA protein expression. This methodology is essential for characterizing the mechanism of action of novel PUMA inhibitors and for advancing drug development efforts targeting apoptosis pathways.

References

Application Notes and Protocols for Studying the Radioprotective Effects of CLZ-8 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation exposure, whether from medical therapies or environmental sources, can cause significant cellular damage, leading to acute radiation syndrome (ARS), long-term health issues, or death. The development of effective radioprotective agents is a critical area of research. CLZ-8, a novel small-molecule inhibitor of p53 up-regulated modulator of apoptosis (PUMA), has demonstrated considerable potential in protecting against radiation-induced damage.[1] PUMA is a key mediator of apoptosis triggered by a variety of stimuli, including radiation.[1][2] By inhibiting PUMA, this compound can mitigate cell death and promote tissue recovery following radiation exposure.[1]

These application notes provide detailed protocols and data for utilizing animal models to study the radioprotective effects of this compound. The methodologies outlined below are based on established practices for in vivo radiation studies and specific findings from research on this compound.

Signaling Pathway of PUMA-Mediated Apoptosis

Radiation-induced DNA damage activates the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates PUMA. PUMA, a BH3-only protein, binds to and inhibits anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), thereby liberating the pro-apoptotic proteins Bak and Bax. Bak and Bax then oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c initiates the caspase cascade, culminating in apoptosis. This compound exerts its radioprotective effect by inhibiting PUMA, thus preventing the initiation of this apoptotic cascade.

PUMA_Pathway Radiation Ionizing Radiation DNA_Damage DNA Damage Radiation->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Anti-apoptotic Bcl-2 proteins PUMA->Bcl2 inhibition CLZ8 This compound CLZ8->PUMA inhibition BakBax Bak/Bax Activation Bcl2->BakBax inhibition MOMP Mitochondrial Outer Membrane Permeabilization BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PUMA-mediated apoptotic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Animal Model Selection and Husbandry
  • Species and Strain: Male BALB/c mice are a suitable model for studying the radioprotective effects of this compound.[1] C57BL/6 mice are also commonly used in radiation studies and can be considered as an alternative.

  • Age and Weight: Mice should be 6-8 weeks old with a body weight of 18-22 g at the start of the experiment.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Post-irradiation, it is recommended to provide sterile food, water, and bedding to prevent opportunistic infections.

Experimental Workflow

The general workflow for assessing the radioprotective efficacy of this compound involves animal acclimatization, drug administration, irradiation, and subsequent monitoring and analysis of various endpoints.

Experimental_Workflow cluster_pre Pre-Irradiation cluster_post Post-Irradiation Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Drug_Admin This compound (200 mg/kg, i.p.) or Vehicle Administration (30 min prior to irradiation) Grouping->Drug_Admin Irradiation Total Body Irradiation (Gamma) Drug_Admin->Irradiation Monitoring Monitoring (Survival, Weight, Clinical Signs) Irradiation->Monitoring Endpoint_Analysis Endpoint Analysis (Apoptosis, DNA Damage) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound's radioprotective effects.

This compound Administration
  • Dose: The optimal effective dose of this compound is 200 mg/kg body weight.[1]

  • Route and Timing: Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to irradiation.[1]

  • Vehicle Control: A vehicle control group (e.g., saline or another appropriate solvent for this compound) should be included in all experiments.

Irradiation Protocol
  • Radiation Source: A gamma-ray source, such as a 60Co irradiator, is typically used.

  • Dose: The radiation dose will depend on the specific endpoint being studied. For survival studies, a lethal dose such as 7.5 Gy is used. For sublethal injury studies, a lower dose may be appropriate.

  • Procedure: Place mice in a well-ventilated container that allows for simultaneous irradiation of multiple animals to ensure dose uniformity. Anesthesia is generally not required for total body irradiation.

Post-Irradiation Monitoring and Endpoint Analysis
  • Survival Study:

    • Monitor mice daily for 30 days post-irradiation.

    • Record survival and plot Kaplan-Meier survival curves.

    • Monitor body weight and clinical signs of radiation sickness (e.g., ruffled fur, lethargy, diarrhea) at regular intervals.

  • Apoptosis Assessment in Spleen:

    • Euthanize mice at a specified time point post-irradiation (e.g., 24 hours).

    • Harvest the spleen and fix in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and prepare sections.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.

    • Quantify the number of TUNEL-positive cells per high-power field under a microscope.

  • DNA Damage Assessment in Bone Marrow:

    • Euthanize mice at a specified time point post-irradiation (e.g., 24 hours).

    • Flush bone marrow cells from the femurs and tibias with phosphate-buffered saline (PBS).

    • Perform the comet assay (single-cell gel electrophoresis) to assess DNA strand breaks. Measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

    • Alternatively, perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, and quantify the number of foci per cell nucleus using fluorescence microscopy.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating the radioprotective effects of this compound.

Table 1: Effect of this compound on Survival of Irradiated Mice

Treatment GroupRadiation Dose (Gy)Number of AnimalsSurvival Rate (%) at 30 Days
Vehicle + Irradiation7.5100
This compound (200 mg/kg) + Irradiation7.51060
Data are representative and based on published findings.

Table 2: Effect of this compound on Radiation-Induced Apoptosis in Spleen

Treatment GroupRadiation Dose (Gy)Time Post-Irradiation (hours)Apoptotic Cells (TUNEL-positive cells/HPF)
Control (No Irradiation)024< 5
Vehicle + Irradiation6.02450 ± 8
This compound (200 mg/kg) + Irradiation6.02420 ± 5
Data are hypothetical but illustrative of expected outcomes. HPF: High-Power Field.

Table 3: Effect of this compound on Radiation-Induced DNA Damage in Bone Marrow Cells

Treatment GroupRadiation Dose (Gy)Time Post-Irradiation (hours)Comet Assay (Tail Moment)γH2AX Foci (Foci/cell)
Control (No Irradiation)024< 2< 1
Vehicle + Irradiation4.02415 ± 312 ± 2
This compound (200 mg/kg) + Irradiation4.0247 ± 25 ± 1
Data are hypothetical but illustrative of expected outcomes.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the radioprotective properties of this compound. By utilizing these methodologies, researchers can further elucidate the mechanisms of action of this compound and gather essential preclinical data to support its development as a clinical radioprotective agent. Adherence to established animal care and radiation safety guidelines is paramount for the successful and ethical conduct of these studies.

References

Application Notes: The Use of CLZ-8 as a Radioprotectant in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilized in over 50% of all cancer cases.[1] It employs high-energy radiation to damage the DNA of cancer cells, leading to their death and tumor shrinkage.[2][3] However, a significant limitation of radiotherapy is the collateral damage to healthy tissues surrounding the tumor, which can lead to severe side effects and limit the deliverable radiation dose. Radioprotectants are compounds designed to selectively protect normal tissues from the harmful effects of radiation, thereby widening the therapeutic window. CLZ-8 is a novel, potent small-molecule compound identified as a radioprotectant.[4] This document outlines the application of this compound in combination with radiotherapy, focusing on its mechanism of action, preclinical data, and detailed protocols for its evaluation.

Mechanism of Action

Ionizing radiation induces cellular damage primarily through the generation of DNA double-strand breaks and reactive oxygen species.[3] This damage can trigger apoptosis (programmed cell death), a key process in both therapeutic tumor killing and normal tissue injury. A critical mediator of radiation-induced apoptosis is the p53-upregulated modulator of apoptosis (PUMA), a BH3-only protein of the Bcl-2 family.[5][6] Upon activation by p53 following DNA damage, PUMA neutralizes anti-apoptotic Bcl-2 proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[5][7]

This compound functions as a radioprotectant by specifically inhibiting the overexpression of PUMA induced by radiation.[4] By targeting PUMA, this compound can protect cells from apoptosis and DNA damage, ameliorate radiation-induced cell depletion, and promote DNA recovery.[4] This targeted inhibition of a key apoptotic protein makes this compound a promising agent for mitigating radiation injury in healthy tissues.[2][4]

Preclinical Data for this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the radioprotective effects of this compound.

Table 1: In Vivo Radioprotective Efficacy of this compound in a Murine Model

Treatment GroupRadiationThis compound DoseAdministration ScheduleKey OutcomeSource
Vehicle ControlGamma RadiationN/AN/ABaseline survival[4]
This compoundGamma Radiation200 mg/kg30 minutes before radiationNotably enhanced survival rate[4]

Table 2: In Vitro Radioprotective Effects of this compound on Human Cells

Cell LineRadiationThis compound TreatmentKey OutcomesSource
HUVECGamma RadiationVehicle ControlBaseline apoptosis and cell damage[4]
HUVECGamma RadiationThis compoundReduced apoptosis counts, ameliorated cell damage, selective inhibition of PUMA overexpression[4]

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound's radioprotective capabilities, based on methodologies described in the literature.[4]

Protocol 1: In Vitro Evaluation of this compound's Radioprotective Effects

Objective: To assess the ability of this compound to protect cultured cells from radiation-induced apoptosis and to confirm its mechanism of action via PUMA inhibition.

1.1. Cell Culture

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are used as a model for normal tissue endothelium.

  • Culture Conditions: Culture cells in EGM-2 medium supplemented with 10% fetal bovine serum (FBS) and standard antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.

1.2. Treatment and Irradiation

  • Seed HUVECs in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time before irradiation (e.g., 2 hours).

  • Expose the cells to a specified dose of gamma radiation using a calibrated irradiator. Non-irradiated control plates should be handled identically but not exposed to radiation.

  • Return cells to the incubator for post-irradiation incubation (e.g., 24-48 hours).

1.3. Apoptosis Assessment (TUNEL Assay)

  • After incubation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 5 minutes.

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation.

  • Counterstain nuclei with DAPI.

  • Visualize cells using a fluorescence microscope and quantify the percentage of apoptotic (TUNEL-positive) cells.

1.4. Western Blot Analysis for PUMA Expression

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against PUMA overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: In Vivo Evaluation of this compound's Radioprotective Efficacy

Objective: To determine the efficacy of this compound in protecting animals from lethal doses of total body irradiation (TBI).

2.1. Animal Model

  • Species/Strain: Male BALB/c mice, 8-10 weeks old.[4]

  • Acclimatization: Acclimatize animals for at least one week before the experiment with standard housing, food, and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2.2. Drug Administration and Irradiation

  • Randomly divide mice into experimental groups (e.g., Vehicle + TBI, this compound + TBI).

  • Administer this compound (e.g., at the determined effective dose of 200 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection).[4]

  • At a specified time after administration (e.g., 30 minutes), expose the mice to a lethal dose of TBI using a gamma irradiator.[4] A non-irradiated control group should also be included.

2.3. Survival Monitoring

  • Monitor the mice daily for a period of 30 days post-irradiation.

  • Record survival, body weight, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur).

  • Plot survival data using a Kaplan-Meier curve and analyze for statistical significance between groups.

2.4. (Optional) Hematological and Histological Analysis

  • At selected time points post-irradiation, collect blood samples via cardiac puncture for complete blood count (CBC) analysis to assess bone marrow suppression and recovery.

  • Euthanize animals and harvest radiosensitive tissues such as the small intestine, spleen, and bone marrow.

  • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to evaluate radiation-induced damage (e.g., villus atrophy in the intestine, cellular depletion in the spleen).

Visualizations: Signaling Pathways and Workflows

Diagram 1: Mechanism of this compound in Radioprotection

CLZ8_Mechanism cluster_radiation Cellular Response to Radiation cluster_apoptosis Apoptotic Pathway IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks IR->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Anti-apoptotic Bcl-2 Family PUMA->Bcl2 Inhibition Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Prevention Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis CLZ8 This compound CLZ8->PUMA Inhibits

Caption: this compound inhibits radiation-induced PUMA, preventing apoptosis.

Diagram 2: Preclinical Evaluation Workflow for a Radioprotectant

Radioprotectant_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (e.g., HUVEC) Treatment 2. Compound Treatment (this compound vs Vehicle) Cell_Culture->Treatment Irradiation_vitro 3. Irradiation Treatment->Irradiation_vitro Assays 4. Endpoint Analysis (Apoptosis, PUMA Western Blot) Irradiation_vitro->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis Animal_Model 5. Animal Model (e.g., BALB/c Mice) Treatment_vivo 6. Compound Administration Animal_Model->Treatment_vivo Irradiation_vivo 7. Total Body Irradiation Treatment_vivo->Irradiation_vivo Monitoring 8. Endpoint Monitoring (Survival, Toxicity) Irradiation_vivo->Monitoring Monitoring->Data_Analysis

Caption: Workflow for evaluating radioprotectants from in vitro to in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CLZ-8 Concentration for Maximum Radioprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CLZ-8, a potent, orally active small-molecule inhibitor of the Mcl-1-PUMA interaction, as a radioprotective agent.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's radioprotective effects?

A1: this compound functions as a radioprotective agent by inhibiting the p53 up-regulated mediator of apoptosis (PUMA).[3] PUMA plays a crucial role in initiating apoptosis following radiation-induced DNA damage. By inhibiting the interaction between Mcl-1 and PUMA, this compound effectively reduces PUMA-dependent apoptosis in response to radiation.[1][2] This mechanism helps to protect cells and tissues from the damaging effects of ionizing radiation.[3]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro studies, a concentration range of 0-1 µM is recommended to assess the enhancement of cell viability post-irradiation.[2] To specifically inhibit PUMA-dependent apoptosis, concentrations can be titrated up to 160 µM, with a reported IC50 of 38.93 ± 0.91 μM in DLD-1 and HUVEC cells.[1]

Q3: What is the optimal dose for in vivo studies in mice?

A3: The most effective in vivo dose of this compound has been determined to be 200 mg/kg, administered via intragastric administration 30 minutes prior to irradiation in 6-8 week-old male BALB/c mice.[1][3] This dosage has been shown to significantly increase the survival rate of irradiated mice.[3]

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has demonstrated significant radioprotective effects in Human Umbilical Vein Endothelial Cells (HUVECs) and the human colorectal adenocarcinoma cell line, DLD-1.[1]

Q5: What are the known effects of this compound on key signaling proteins?

A5: In irradiated cells, this compound has been shown to suppress the induction of PUMA and significantly decrease the level of p53. It also leads to a notable decrease in the level of the anti-apoptotic protein MCL-1, while increasing the level of another anti-apoptotic protein, Bcl-XL.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low radioprotective effect observed in vitro. Suboptimal this compound concentration.Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 50 µM to determine the optimal concentration for your specific cell line and radiation dose.
Cell line-specific differences in response.Test the efficacy of this compound in a different, well-characterized cell line known to be responsive (e.g., HUVECs) to confirm the compound's activity.
Timing of this compound administration.Ensure that this compound is administered to the cells for a sufficient pre-incubation period (e.g., 2 hours) before irradiation to allow for cellular uptake and target engagement.[2]
High cellular toxicity observed in vitro. This compound concentration is too high.Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). Run a solvent-only control.
Inconsistent results in in vivo studies. Improper administration of this compound.Ensure accurate intragastric administration 30 minutes prior to irradiation.[1][3] Confirm the formulation of this compound is stable and homogenous.
Variability in animal models.Use a homogenous group of animals in terms of age, sex, and weight. Ensure consistent radiation dosage and delivery across all animals.

Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound ConcentrationDuration of TreatmentKey FindingReference
DLD-10-160 µM48 hoursSignificantly inhibits PUMA-dependent apoptosis with an IC50 of 38.93 ± 0.91 μM.[1]
HUVECs0-160 µM24 hoursSignificantly inhibits PUMA-dependent apoptosis.[1]
HUVECs0-1 µM2 hours pre-irradiationSignificantly enhances irradiated cell viability in a dose-dependent manner.[2]
HUVECs0-1 µM24 hours post-irradiationAttenuates radiation-induced apoptosis.[2]
HUVECs1 µM2 hours pre-irradiationProtects from DNA breaks.[2]

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

This compound Dose (Intragastric)Administration TimeKey FindingReference
100, 200, and 400 mg/kg30 minutes prior to irradiationIncreases the survival rate of irradiated mice.[1]
200 mg/kg30 minutes prior to irradiationDetermined to be the most effective dose for enhancing survival rate.[3]

Experimental Protocols

Protocol 1: In Vitro Radioprotection Assay using a Clonogenic Survival Assay

This protocol is adapted from standard clonogenic assay procedures.

  • Cell Seeding:

    • Culture cells (e.g., HUVECs) to ~80% confluency.

    • Trypsinize and create a single-cell suspension.

    • Count cells and seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on radiation dose) into 6-well plates. Allow cells to attach for at least 4 hours.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium at the desired concentrations (e.g., 0.1, 0.5, 1 µM).

    • Remove the medium from the wells and add the this compound containing medium.

    • Incubate for 2 hours prior to irradiation.

  • Irradiation:

    • Expose the plates to a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.

    • Include a sham-irradiated control group.

  • Colony Formation:

    • After irradiation, remove the this compound containing medium, wash with PBS, and add fresh complete culture medium.

    • Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies of at least 50 cells are formed.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with a methanol:acetic acid solution (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Gently wash with water and allow to air dry.

    • Count the number of colonies containing ≥50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Protocol 2: Western Blot Analysis of PUMA and p53 Expression
  • Cell Treatment and Lysis:

    • Seed cells in 10 cm dishes and grow to ~80% confluency.

    • Treat with this compound at the desired concentration for 2 hours, followed by irradiation.

    • At the desired time point post-irradiation (e.g., 24 hours), wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PUMA, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the loading control.

Visualizations

G cluster_0 Radiation-Induced DNA Damage Response cluster_1 This compound Intervention Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Apoptosis Apoptosis PUMA->Apoptosis PUMA_Inhibition PUMA Inhibition CLZ8 This compound CLZ8->PUMA_Inhibition PUMA_Inhibition->Apoptosis

Caption: this compound signaling pathway in radioprotection.

G cluster_0 In Vitro Radioprotection Workflow cluster_1 Controls start Start: Seed Cells treat Treat with this compound start->treat control1 No Treatment Control start->control1 irradiate Irradiate Cells treat->irradiate control3 This compound Only Control treat->control3 incubate Incubate for Colony Formation irradiate->incubate control2 Radiation Only Control irradiate->control2 stain Fix and Stain Colonies incubate->stain count Count Colonies stain->count analyze Analyze Surviving Fraction count->analyze

Caption: Experimental workflow for in vitro radioprotection studies.

References

Troubleshooting CLZ-8 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for working with CLZ-8, a potent and orally active Mcl-1-PUMA interface inhibitor. This guide is intended to assist researchers in overcoming common challenges, particularly those related to the compound's solubility in aqueous solutions during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the interface between Myeloid Cell Leukemia-1 (Mcl-1) and p53 up-regulated modulator of apoptosis (PUMA).[1][2] Mcl-1 is an anti-apoptotic protein, while PUMA is a pro-apoptotic protein.[3][4] By binding to Mcl-1, this compound prevents it from sequestering PUMA, leading to the activation of the apoptotic cascade in cancer cells.[2] This dual activity makes this compound a subject of interest in cancer research and for its radioprotective properties.[5][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[7] It has a reported solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication.[7]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

A3: This is a common issue encountered with compounds that have low aqueous solubility. This compound is a hydrophobic molecule, and when the concentrated DMSO stock is diluted into an aqueous medium, the compound's solubility limit in the final solution is often exceeded, causing it to precipitate out of solution. The final concentration of DMSO in your aqueous solution is critical; as the percentage of DMSO decreases, the solubility of this compound will also decrease significantly.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[8] It is always recommended to perform a vehicle control experiment (media with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line and experimental endpoint.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate formation upon dilution of this compound DMSO stock in aqueous media.

Workflow for Troubleshooting this compound Solubility Issues

G cluster_solutions Solutions start Start: this compound Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the stock fully dissolved? - Is it within the recommended storage period? start->check_stock optimize_dilution Step 2: Optimize Dilution Protocol - Warm aqueous media to 37°C. - Add stock solution dropwise while vortexing. check_stock->optimize_dilution Stock is OK reduce_concentration Step 3: Lower Final Concentration - Is the working concentration too high? - Perform a dose-response experiment to find the lowest effective concentration. optimize_dilution->reduce_concentration Precipitation persists increase_dmso Step 4: Increase Co-solvent (DMSO) Concentration - Can your assay tolerate a higher DMSO percentage? - Test final DMSO concentrations up to 0.5%, with appropriate vehicle controls. reduce_concentration->increase_dmso Precipitation persists solubilizing_agents Step 5: Use Solubilizing Agents (Advanced) - Consider Pluronic F-68 (0.01-0.1%). - Test bovine serum albumin (BSA) as a carrier protein. increase_dmso->solubilizing_agents Precipitation persists end End: Optimized Protocol solubilizing_agents->end Solubility Improved fail End: Consider alternative formulation or compound solubilizing_agents->fail Precipitation persists

Caption: A stepwise workflow for troubleshooting this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Ultrasonic bath

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of this compound). A common stock concentration is 10-20 mM.

    • Vortex the solution vigorously.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in your specific aqueous buffer (e.g., PBS, DMEM, RPMI-1640).[9]

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous buffer of interest (pre-warmed to 37°C)

    • 96-well clear bottom plate

    • Plate reader with turbidity measurement capability (e.g., absorbance at 600-650 nm)

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock in DMSO.

    • In the 96-well plate, add the aqueous buffer.

    • Add a small, fixed volume of the diluted this compound DMSO stocks to the aqueous buffer to achieve a range of final this compound concentrations. Ensure the final DMSO concentration is constant across all wells and relevant to your experimental conditions (e.g., 0.5%).

    • Include a blank control (buffer only) and a vehicle control (buffer with the final DMSO concentration).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the turbidity of each well using the plate reader.

    • The kinetic solubility limit is the highest concentration of this compound that does not show a significant increase in turbidity compared to the vehicle control.

Data Summary

Solvent/BufferReported/Estimated SolubilityNotes
DMSO Up to 50 mg/mL[7]Ultrasonication may be required for complete dissolution.
Ethanol Likely moderate to lowOften used as a co-solvent, but may have higher cellular toxicity than DMSO at similar concentrations.
PBS (pH 7.4) Very LowExpected to be in the low µM range or less without co-solvents or other aids.
Cell Culture Media (e.g., DMEM, RPMI-1640) Very LowThe presence of proteins and other components in media may slightly improve solubility compared to simple buffers, but it will still be low.

Mcl-1-PUMA Signaling Pathway

This compound acts at a critical juncture in the intrinsic apoptosis pathway. The following diagram illustrates the simplified signaling cascade.

G cluster_upstream Upstream Stress Signals DNA_damage DNA Damage p53 p53 Activation DNA_damage->p53 Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->p53 PUMA PUMA Expression p53->PUMA Bax_Bak Bax/Bak Activation PUMA->Bax_Bak Activates Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->PUMA Inhibits CLZ8 This compound CLZ8->Mcl1 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Caspase_activation Caspase Activation MOMP->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: The Mcl-1-PUMA signaling pathway and the inhibitory action of this compound.

This guide is intended for research purposes only. Always refer to the manufacturer's product datasheet for the most up-to-date information and handling instructions.

References

Technical Support Center: Addressing Off-Target Effects of CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing CLZ-8, this guide provides essential troubleshooting protocols and frequently asked questions to identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, small-molecule inhibitor that targets the Mcl-1-PUMA (p53 up-regulated mediator of apoptosis) interface, with a Ki of 0.3 μM.[1] Its on-target effect is to disrupt the interaction between Mcl-1 and PUMA, which protects cells from radiation-induced damage and apoptosis.[2][3] In cancer cells, it can exhibit dual activity by reducing PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptosis.[1]

Q2: Are there known off-target effects for this compound?

A2: While specific off-target kinase panels for this compound are not publicly available, it is crucial to assume that, like most small-molecule inhibitors, it may interact with unintended targets, especially at higher concentrations.[4][5][6] Off-target effects can lead to misleading experimental outcomes.[4][7] Below is a table of hypothetical, yet plausible, off-target interactions for a compound like this compound to guide your experimental design.

Table 1: Hypothetical Off-Target Profile for this compound

Off-TargetIC50 (µM)Potential Phenotypic ConsequenceRecommended Validation Experiment
Kinase X5Altered cell cycle progressionUse a structurally unrelated inhibitor of Kinase X
Phosphatase Y12Changes in phosphorylation of non-target proteinsPhosphoproteomic analysis
Ion Channel Z25Fluctuations in intracellular calcium levelsCalcium imaging assays

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: A multi-faceted approach is the most effective way to confirm that your observed phenotype is a direct result of this compound's intended activity.[5] Key strategies include:

  • Dose-Response Analysis: On-target effects should correlate with the known potency of this compound (IC50 of 38.93 ± 0.91 μM for inhibiting PUMA-dependent apoptosis)[1][2]. Off-target effects typically manifest at higher concentrations.[4]

  • Use of Structurally Unrelated Inhibitors: Employing another inhibitor with a different chemical structure that targets the Mcl-1-PUMA interface can help verify that the observed phenotype is not unique to this compound's chemical scaffold.[4][6]

  • Genetic Validation: Techniques such as siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out Mcl-1 or PUMA can help determine if the resulting phenotype mimics the effects of this compound treatment.[6]

  • Rescue Experiments: If possible, overexpressing a mutant form of the target protein that is resistant to this compound can demonstrate on-target engagement.[4]

Troubleshooting Guide

Issue 1: I observe a significant phenotype that does not align with the known function of the Mcl-1-PUMA pathway.

This is a strong indicator of a potential off-target effect. The following workflow can help you diagnose the issue.

cluster_0 Troubleshooting Inconsistent Phenotype A Inconsistent Phenotype Observed B Perform Dose-Response Curve A->B C Is potency consistent with on-target IC50? B->C D Use Structurally Unrelated Inhibitor C->D Yes F Likely Off-Target Effect C->F No E Is phenotype replicated? D->E E->F No G Likely On-Target Effect E->G Yes

Caption: Workflow for troubleshooting inconsistent phenotypes.

Issue 2: The compound exhibits toxicity at concentrations needed for target inhibition.

Cellular toxicity can be a result of either on-target or off-target effects.

  • Off-Target Toxicity: To investigate this, consider performing a counter-screen with a cell line that does not express the primary target (Mcl-1). If toxicity persists, it is likely due to off-target effects.[5] Screening this compound against a panel of known toxicity-related targets can also help identify the source.

  • On-Target Toxicity: Modulating the expression of Mcl-1 or PUMA through genetic methods can help determine if this phenocopies the observed toxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound is binding to its intended target, Mcl-1, within the cell.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for heating cell lysates and performing Western blotting or mass spectrometry

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Lyse the cells and heat the lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the heated lysates to separate soluble proteins from aggregated proteins.

  • Detection: Analyze the amount of soluble Mcl-1 remaining at each temperature using Western blotting.

Expected Outcome: In this compound-treated samples, Mcl-1 should be more stable at higher temperatures compared to the vehicle control, indicating direct binding.

cluster_1 CETSA Workflow A Treat Cells with this compound B Lyse and Heat Samples A->B C Separate Soluble Fraction B->C D Analyze Target Protein C->D

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Visualization

The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target interaction.

cluster_2 This compound On-Target and Hypothetical Off-Target Pathways Radiation Radiation/Cellular Stress p53 p53 Radiation->p53 PUMA PUMA p53->PUMA Mcl1 Mcl-1 PUMA->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis CLZ8 This compound CLZ8->Mcl1 Inhibits Interaction OffTarget Off-Target Kinase X CLZ8->OffTarget CellCycle Altered Cell Cycle OffTarget->CellCycle

Caption: this compound's intended and potential off-target signaling pathways.

References

Technical Support Center: Improving the Bioavailability of CLZ-8 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CLZ-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the oral bioavailability of this compound in animal studies. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is an orally active small molecule inhibitor of the Mcl-1-PUMA (p53 up-regulated modulator of apoptosis) interface.[1][2] It holds therapeutic potential in oncology by promoting apoptosis in cancer cells. However, like many small molecule inhibitors, this compound has poor aqueous solubility, which can significantly limit its dissolution in the gastrointestinal tract and, consequently, its absorption into the bloodstream, leading to low and variable oral bioavailability. Addressing this challenge is crucial for obtaining reliable and reproducible results in preclinical animal studies.

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate. Nanoparticle formulations, in particular, have been shown to enhance the bioavailability of poorly soluble drugs.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.

  • Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, and complexing agents like cyclodextrins can enhance the solubility of the drug in the formulation and in the gastrointestinal fluids.

Q3: Are there any specific formulation examples for Mcl-1 inhibitors similar to this compound that have been used in animal studies?

A3: Yes, formulations for other orally active Mcl-1 inhibitors have been reported. For example, the Mcl-1 inhibitor Tapotoclax (AMG-176) has been formulated as a suspension for oral administration in animal studies. A common vehicle for such compounds consists of a mixture of a solubilizing agent, a surfactant, and a suspending agent in an aqueous base. One such formulation for Tapotoclax is a suspended solution at a concentration of 2 mg/mL, which can be used for oral and intraperitoneal injection.[4] A representative composition is provided in the table below.

Troubleshooting Guide

Problem 1: Low and variable plasma exposure of this compound after oral administration in mice.

  • Possible Cause 1: Poor dissolution in the gastrointestinal tract.

    • Troubleshooting Tip: Your current formulation may not be adequately solubilizing this compound. Consider reformulating using a vehicle known to enhance the solubility of poorly soluble compounds. A good starting point would be a formulation similar to that used for other Mcl-1 inhibitors, such as a suspension containing DMSO, PEG300, and Tween-80 in saline. It is crucial to ensure the compound is fully dissolved or forms a fine, stable suspension before administration.

  • Possible Cause 2: Precipitation of the compound in the stomach or intestine.

    • Troubleshooting Tip: The change in pH from the formulation to the gastric environment can cause the drug to precipitate. Visually inspect the dosing solution for any signs of precipitation before and after preparation. If precipitation is suspected, you can try to analyze the stomach contents of the animals at an early time point post-dosing to confirm. To mitigate this, you can explore the use of precipitation inhibitors in your formulation or consider enteric-coated formulations for more advanced studies.

  • Possible Cause 3: High first-pass metabolism.

    • Troubleshooting Tip: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. To investigate this, you can perform an intravenous (IV) administration study to determine the absolute bioavailability. If the bioavailability is low despite good absorption, first-pass metabolism is a likely contributor.

Problem 2: Difficulty in preparing a stable and homogenous formulation of this compound.

  • Possible Cause 1: this compound is precipitating out of the vehicle.

    • Troubleshooting Tip: Ensure that the concentration of this compound in your formulation does not exceed its solubility in the chosen vehicle. You may need to perform solubility studies with different excipients to find a suitable system. Sonication can be used to aid dissolution, but if the compound precipitates upon standing, the formulation is not stable. Consider reducing the concentration or using a different solvent system.

  • Possible Cause 2: The suspension is not uniform.

    • Troubleshooting Tip: For suspension formulations, ensure adequate mixing and the use of a suitable suspending agent to prevent settling. Vortexing the suspension immediately before each animal is dosed is critical to ensure dose accuracy.

Data Presentation

Table 1: Example Formulation for an Orally Active Mcl-1 Inhibitor (Tapotoclax/AMG-176)

ComponentPurposeExample Concentration in Final Formulation
DMSOCo-solvent10%
PEG300Co-solvent/Vehicle40%
Tween-80Surfactant/Emulsifier5%
SalineAqueous Vehicle45%
Tapotoclax Active Pharmaceutical Ingredient 2 mg/mL

This table provides an example formulation for a similar Mcl-1 inhibitor and can be used as a starting point for developing a this compound formulation.[4] Optimization for this compound is likely necessary.

Table 2: Pharmacokinetic Parameters of Selected Mcl-1 Inhibitors in Preclinical Species (Illustrative)

CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Compound 26Mouse25 mg/kg IV----[5]
AMG-176Mouse30 mg/kg Oral150028000Not Reported[6]
S63845Mouse25 mg/kg IV----[7][8]
CilostazolRat3 mg/kg Oral (nanoparticles)~400~3~2500~3-fold higher than microparticles[3][9]

Experimental Protocols

Protocol 1: Preparation of a Suspension Formulation for Oral Gavage

This protocol is based on a formulation for the Mcl-1 inhibitor Tapotoclax (AMG-176) and should be adapted and optimized for this compound.[4]

  • Prepare the Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming or sonication may be required to facilitate dissolution.

  • Prepare the Vehicle: In a separate tube, mix the required volumes of PEG300 and Tween-80.

  • Combine and Mix: Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing.

  • Add Aqueous Component: Add the saline to the mixture in a stepwise manner while continuously vortexing to form a uniform suspension.

  • Final Concentration: Adjust the volumes of each component to achieve the desired final concentration of this compound (e.g., 2 mg/mL) and the target percentage of each excipient (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Pre-dosing Preparation: Before administration, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This is a general procedure and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Preparation: Weigh each mouse to determine the correct dosing volume. The typical oral gavage volume for mice is 5-10 mL/kg.[10][11][12][13][14]

  • Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, advancing it along the roof of the mouth until it passes into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Dose Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Mandatory Visualization

G cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53 cluster_puma cluster_mcl1 cluster_baxbak cluster_apoptosis Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 PUMA PUMA (Pro-apoptotic) p53->PUMA Upregulates Mcl-1 Mcl-1 (Anti-apoptotic) PUMA->Mcl-1 Inhibits Bax/Bak Bax/Bak PUMA->Bax/Bak Activates Mcl-1->Bax/Bak Inhibits Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak->Mitochondrial Outer\nMembrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer\nMembrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Mcl-1 Inhibits

Caption: Mcl-1-PUMA Signaling Pathway and the Mechanism of Action of this compound.

G cluster_formulation Formulation Development cluster_pk Pharmacokinetic Study cluster_evaluation Evaluation & Iteration A Initial Formulation (e.g., Simple Suspension) D Oral Administration to Animal Model (e.g., Mouse, Rat) A->D B Solubility-Enhancing Formulation (e.g., Co-solvents, Surfactants) B->D C Advanced Formulation (e.g., Nanosuspension, Solid Dispersion) C->D E Blood Sampling at Multiple Time Points D->E F LC-MS/MS Analysis of Plasma Concentrations E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC) F->G H Low Bioavailability? G->H H->B Yes, Reformulate H->C Yes, Consider Advanced Formulation I Acceptable Bioavailability H->I No

Caption: Experimental Workflow for Improving Oral Bioavailability of this compound.

References

Technical Support Center: CLZ-8 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with the Mcl-1-PUMA inhibitor, CLZ-8, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small molecule inhibitor of the Mcl-1-PUMA (p53 up-regulated mediator of apoptosis) interface, with a reported Ki of 0.3 μM.[1] Its primary role is to reduce PUMA-dependent apoptosis.[1] This makes it a valuable tool for studying apoptosis and as a potential radioprotectant.[1][2]

Q2: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound is cell-type and assay-dependent. For inhibiting PUMA-dependent apoptosis, an IC50 of 38.93 ± 0.91 μM has been reported in DLD-1 cells.[1] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: I am observing significant cell death in my experiments with this compound. What are the possible causes?

Unexpected cytotoxicity can arise from several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

  • On-Target Toxicity: In some cell lines, inhibition of the PUMA-mediated apoptotic pathway might have unintended consequences that lead to cell death through other mechanisms.

  • Compound Instability: Degradation of the compound in the culture medium over long incubation periods could lead to the formation of toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Concentrations

If you are observing significant cell death at concentrations where you expect to see the desired biological effect of this compound, consider the following troubleshooting steps:

1. Optimize Concentration and Exposure Time:

  • Recommendation: Perform a detailed dose-response and time-course experiment to identify the minimal concentration and shortest exposure time required to achieve the desired effect.

  • Rationale: Reducing the concentration and exposure time can minimize off-target effects and general cellular stress.[3][4]

2. Evaluate Solvent Toxicity:

  • Recommendation: Run a vehicle control experiment with the same concentrations of the solvent (e.g., DMSO) used in your this compound experiments.

  • Rationale: This will help you to distinguish between the cytotoxicity of this compound and that of the solvent.[3]

3. Adjust Serum Concentration:

  • Recommendation: Test a range of serum concentrations in your cell culture medium.

  • Rationale: Serum proteins can sometimes bind to small molecules, reducing their free concentration and thus their toxicity.[4]

4. Co-treatment with Cytoprotective Agents:

  • Recommendation: Depending on the suspected mechanism of toxicity, consider co-incubating your cells with antioxidants (e.g., N-acetylcysteine) if oxidative stress is suspected, or a pan-caspase inhibitor (e.g., Z-VAD-FMK) if apoptosis is being inadvertently triggered through an off-target mechanism.[3]

Issue 2: Differentiating Between Cytotoxicity and Cytostatic Effects

It is crucial to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).

1. Perform a Cell Proliferation Assay:

  • Recommendation: Use an assay that measures DNA synthesis, such as a BrdU incorporation assay, in parallel with a viability assay like MTT.

  • Rationale: A cytostatic compound will reduce cell proliferation without necessarily causing widespread cell death.

2. Conduct a Washout Experiment:

  • Recommendation: Treat cells with this compound for a defined period, then wash the compound out and continue to culture the cells in fresh medium. Monitor for recovery of cell proliferation.

  • Rationale: If the effect is cytostatic, cells may resume proliferation after the compound is removed.

Quantitative Data Summary

ParameterValueCell LineReference
Ki for Mcl-1-PUMA inhibition 0.3 µM-[1]
IC50 for inhibition of PUMA-dependent apoptosis 38.93 ± 0.91 µMDLD-1[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[4]

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 0.1 µM to 200 µM. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Assessing Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.[4]

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (provided in most kits).

  • Incubation: Incubate the plate for the desired experimental time.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate as per the kit's instructions, protecting the plate from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound Cytotoxicity A Seed Cells in 96-well Plate B Treat with a Range of this compound Concentrations A->B C Incubate for Desired Time (e.g., 24, 48, 72h) B->C D Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) C->D E Measure Signal (Absorbance/Fluorescence) D->E F Analyze Data and Determine CC50 E->F

Caption: A generalized workflow for determining the cytotoxic concentration of this compound in vitro.

G cluster_pathway Known Signaling Pathway of this compound p53 p53 PUMA PUMA p53->PUMA Induces Mcl1 Mcl-1 (Anti-apoptotic) PUMA->Mcl1 Inhibits Apoptosis Apoptosis Mcl1->Apoptosis Inhibits CLZ8 This compound CLZ8->PUMA Inhibits

Caption: The known mechanism of action of this compound in the PUMA-mediated apoptotic pathway.

References

Technical Support Center: Overcoming Resistance to CLZ-8 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential challenges encountered during experiments with CLZ-8.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an orally active, small-molecule inhibitor that targets the interaction between Mcl-1 and PUMA (p53 up-regulated mediator of apoptosis).[1][2] By inhibiting this interaction, this compound has a dual effect: it can reduce PUMA-dependent apoptosis and deactivate Mcl-1-mediated anti-apoptotic signals in cancer cells.[1] It has also been shown to have radioprotective properties by inhibiting the overexpression of PUMA induced by radiation.[2][3]

Q2: My cells are showing decreased sensitivity to this compound treatment over time. What are the potential mechanisms of acquired resistance?

While specific mechanisms of acquired resistance to this compound have not been extensively documented in published literature, several general mechanisms of cancer drug resistance could be involved:

  • Target Alteration: Mutations in the Mcl-1 or PUMA proteins could alter the binding site of this compound, reducing its inhibitory effect.

  • Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which are proteins that can pump drugs out of the cell, thereby reducing the intracellular concentration of this compound.

  • Activation of Bypass Pathways: Cells might activate alternative pro-survival signaling pathways to compensate for the inhibition of the Mcl-1/PUMA interaction. This could involve the upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[1]

  • Altered Drug Metabolism: Cancer cells could develop mechanisms to metabolize or inactivate this compound more efficiently.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification could lead to altered expression of genes involved in the this compound response pathway.

Q3: I am observing high variability in my experimental results with this compound. What could be the cause?

High variability can stem from several factors unrelated to drug resistance:

  • Compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure that the compound is fully dissolved and that the final concentration of DMSO in your cell culture media is consistent and non-toxic to your cells. Inconsistent dissolution can lead to variable effective concentrations.

  • Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.

  • Assay Conditions: Ensure that incubation times, cell seeding densities, and reagent concentrations are consistent across all experiments.

Q4: Are there any known biomarkers that could predict sensitivity or resistance to this compound?

Specific biomarkers for this compound resistance are not yet established. However, based on its mechanism of action, potential predictive biomarkers could include:

  • Expression levels of Mcl-1 and PUMA: High levels of Mcl-1 may indicate a dependency on this anti-apoptotic pathway, suggesting potential sensitivity.

  • Mutational status of p53: Since PUMA is upregulated by p53, the status of p53 could influence the cellular response to this compound.[1]

  • Expression of other Bcl-2 family proteins: The balance between pro- and anti-apoptotic Bcl-2 family members can influence the overall apoptotic threshold and, consequently, the response to this compound.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause Troubleshooting Steps
Development of Resistance 1. Sequence Mcl-1 and PUMA: Check for mutations in the coding regions of these genes. 2. Assess Drug Efflux: Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 3. Profile Bcl-2 Family Proteins: Use Western blotting to check for upregulation of other anti-apoptotic proteins like Bcl-2 and Bcl-xL.
Compound Degradation 1. Use Freshly Prepared Stock Solutions: Avoid multiple freeze-thaw cycles. 2. Verify Compound Integrity: If possible, use analytical methods like HPLC to confirm the purity and concentration of your this compound stock.
Suboptimal Assay Conditions 1. Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase during treatment. 2. Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line.
Issue 2: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Practices 1. Standardize Cell Passage Number: Use cells within a narrow passage range for all experiments. 2. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure consistent growth conditions (e.g., CO2 levels, temperature, humidity).
Variability in Reagent Preparation 1. Prepare Large Batches of Media and Reagents: This will minimize batch-to-batch variability. 2. Calibrate Pipettes: Ensure accurate liquid handling.
Assay-Specific Issues 1. Check for Edge Effects in Multi-well Plates: Avoid using the outer wells or fill them with media only. 2. Ensure Proper Mixing: Gently mix the plate after adding this compound to ensure even distribution.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.

Parameter Value System Reference
Ki (Mcl-1-PUMA binding) 0.3 µMBiochemical Assay[1]
IC50 (PUMA-dependent apoptosis) 38.93 ± 0.91 µMDLD-1 cells[2]
Effective In Vitro Concentration (radioprotection) 0-1 µMHUVECs[1]
Effective In Vivo Dose (radioprotection) 200 mg/kg (intragastric)BALB/c mice[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against proteins of interest (e.g., Mcl-1, PUMA, Bcl-2, Bcl-xL, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.

Visualizations

CLZ_8_Mechanism_of_Action cluster_apoptosis Apoptotic Signaling cluster_treatment This compound Intervention p53 p53 PUMA PUMA p53->PUMA Upregulates Mcl1 Mcl-1 PUMA->Mcl1 Binds to & Inhibits Apoptosis Apoptosis Mcl1->Apoptosis Inhibits CLZ8 This compound CLZ8->Mcl1 Inhibits Binding to PUMA

Caption: Mechanism of action of this compound in the apoptotic pathway.

CLZ_8_Resistance_Pathways cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EffluxPump ABC Transporter (e.g., P-gp) CLZ8_out Extracellular this compound EffluxPump->CLZ8_out Pumps out CLZ8_in Intracellular this compound CLZ8_in->EffluxPump Substrate for Mcl1_mutated Mutated Mcl-1 CLZ8_in->Mcl1_mutated Reduced Binding Apoptosis_blocked Apoptosis Blocked Mcl1_mutated->Apoptosis_blocked Fails to Inhibit Mcl-1 Bypass Bypass Survival Pathway (e.g., Bcl-2/Bcl-xL upregulation) Bypass->Apoptosis_blocked Inhibits Apoptosis CLZ8_out->CLZ8_in Enters Cell

Caption: Potential mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Check_Reagents Verify Compound Integrity and Cell Health Start->Check_Reagents Is_Problem_Solved Is Efficacy Restored? Check_Reagents->Is_Problem_Solved Investigate_Resistance Investigate Resistance Mechanisms Is_Problem_Solved->Investigate_Resistance No End_Good Issue Resolved: Experimental Artifact Is_Problem_Solved->End_Good Yes End_Bad Potential Resistance: Proceed with Mechanistic Studies Investigate_Resistance->End_Bad

Caption: A logical workflow for troubleshooting decreased this compound efficacy.

References

Refining CLZ-8 delivery methods for targeted therapy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CLZ-8 Targeted Delivery

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a potent Mcl-1-PUMA interface inhibitor, in targeted therapy applications.[1][2] The primary focus is on the formulation and experimental use of this compound encapsulated in lipid nanoparticles (LNPs) for targeted delivery to cancer cells, a method designed to enhance efficacy and minimize off-target effects.[3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an orally active, small-molecule inhibitor that targets the interface between Mcl-1 (Myeloid cell leukemia 1) and PUMA (p53 upregulated modulator of apoptosis).[1][2] By disrupting the Mcl-1/PUMA interaction, this compound deactivates the anti-apoptotic function of Mcl-1 in cancer cells, thereby promoting apoptosis.[1] It has demonstrated radioprotective properties and the ability to reduce PUMA-dependent apoptosis.[1][2][4]

Q2: Why is a targeted delivery system, such as lipid nanoparticles (LNPs), recommended for this compound? A2: While this compound is effective, targeted delivery is crucial for several reasons. Encapsulating hydrophobic drugs like many small-molecule inhibitors can overcome solubility issues and protect the drug from degradation.[5] Nanoparticle-based systems can improve drug bioavailability, reduce clearance by the immune system, and minimize off-target side effects by concentrating the therapeutic agent at the tumor site.[3][5] This is particularly important for potent compounds where systemic exposure could lead to toxicity in healthy tissues.

Q3: What is the principle behind using ligand-targeted LNPs for this compound delivery? A3: Ligand-targeted LNPs are a form of active targeting. The surface of the LNP is decorated with molecules (ligands), such as antibodies or small molecules like folic acid, that bind to specific receptors overexpressed on the surface of cancer cells.[6][7] This specific binding enhances the uptake of the this compound-loaded nanoparticles by tumor cells through receptor-mediated endocytosis, increasing the intracellular drug concentration where it is needed most.[8]

Q4: What are the critical quality attributes of this compound LNP formulations? A4: The key parameters to control during formulation are:

  • Particle Size: Ideally below 200 nm to take advantage of the enhanced permeability and retention (EPR) effect in tumors and avoid rapid clearance.

  • Polydispersity Index (PDI): A measure of the size distribution uniformity. A PDI below 0.2 is generally desirable for a homogenous formulation.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and affects their stability in suspension and interaction with cell membranes. A near-neutral zeta potential is often preferred to avoid cytotoxicity or repulsion from cell membranes.[9]

  • Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped within the nanoparticles. High EE% is crucial for therapeutic efficacy and cost-effectiveness.

Section 2: Troubleshooting Guide: LNP Formulation & Characterization

This section addresses common problems encountered during the preparation and analysis of this compound loaded lipid nanoparticles.

Q: My LNP formulation shows a large particle size (>300 nm) and high Polydispersity Index (PDI > 0.4). What are the possible causes and solutions? A: Large and polydisperse particles can result from several factors related to the formulation and mixing process.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Inadequate Mixing Energy/Speed If using microfluidics, increase the total flow rate. For high-shear mixing, increase the homogenization speed or duration.[10]
Incorrect Lipid Composition Optimize the ratio of cationic/ionizable lipids, helper lipids (e.g., phospholipids), cholesterol, and PEGylated lipids.[] The lipid composition significantly impacts particle formation and stability.[10]
Poor Solvent/Antisolvent Miscibility Ensure the organic solvent (e.g., ethanol) containing the lipids and this compound mixes rapidly and completely with the aqueous buffer. Check for any precipitation at the mixing point.
Suboptimal pH of Aqueous Buffer The pH of the aqueous buffer is critical, especially when using ionizable lipids for encapsulation. Optimize the buffer pH to ensure proper lipid protonation and self-assembly.

| Degraded Lipid Components | Use fresh, high-quality lipids stored under recommended conditions (e.g., low temperature, inert atmosphere) to prevent oxidation or hydrolysis. |

Q: The Encapsulation Efficiency (EE%) of this compound is consistently low (< 50%). How can I improve it? A: Low encapsulation efficiency means a significant portion of your drug is not being loaded into the nanoparticles, which reduces potency and complicates downstream purification.[12]

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Drug-Lipid Incompatibility This compound may have poor affinity for the lipid core. Try altering the "helper" lipids or cholesterol content to create a more favorable environment for the drug.
Suboptimal Drug-to-Lipid Ratio Systematically vary the initial weight ratio of this compound to the total lipid content. An excessively high drug concentration can lead to precipitation rather than encapsulation.[]
Premature Drug Precipitation The drug may be precipitating out of the organic phase before nanoparticle formation. Ensure this compound is fully dissolved in the solvent. Consider slightly increasing the solvent volume.
Incorrect pH for Ionizable Lipids The charge of ionizable lipids, which is essential for encapsulating cargo, is pH-dependent. Ensure the aqueous buffer pH is low enough to protonate the lipid, facilitating interaction with the drug.[]

| Inaccurate Measurement of Free Drug | The method used to separate free drug from LNPs (e.g., dialysis, centrifugation) may be inefficient, or the assay to quantify the free drug may be inaccurate. Validate your separation and quantification methods.[12] |

Section 3: Troubleshooting Guide: In Vitro & In Vivo Experiments

This section provides guidance for issues that may arise during the application of this compound LNPs in cell culture and animal models.

Q: I am observing low cellular uptake of my targeted this compound LNPs in my cancer cell line. A: Inefficient cellular uptake is a common challenge in targeted delivery and can severely limit the therapeutic efficacy of your formulation.[13][14]

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Low Target Receptor Expression Confirm the expression level of the target receptor on your specific cell line using techniques like flow cytometry, Western blot, or qPCR. If expression is low, the targeting strategy will be ineffective.
Ineffective Ligand-Receptor Binding The targeting ligand may be sterically hindered or denatured. Ensure the PEG-lipid spacer length is optimal to allow the ligand to be accessible. Confirm ligand integrity post-conjugation.
"Protein Corona" Interference In the presence of serum, proteins can adsorb to the LNP surface, masking the targeting ligands.[13] This "protein corona" can hinder receptor binding. Evaluate uptake in serum-free vs. serum-containing media.
Incorrect LNP Surface Charge Highly anionic LNPs may be repelled by the negatively charged cell membrane.[9] Measure the zeta potential and adjust the lipid formulation if necessary.

| Internalization Pathway Issues | Even with binding, the nanoparticle-receptor complex may not be efficiently internalized. This can be a characteristic of the target receptor or cell type.[15] |

Q: The in vivo efficacy of my this compound LNPs is poor, despite promising in vitro results. A: The transition from a controlled in vitro environment to a complex in vivo system introduces numerous biological barriers that can impede nanoparticle delivery and efficacy.[16][17]

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Rapid Clearance by the RES Nanoparticles are often rapidly cleared from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen.[13] Ensure optimal PEGylation (density and length of PEG chains) to create a "stealth" effect and prolong circulation time.[13]
Poor Tumor Penetration The dense extracellular matrix and high interstitial fluid pressure in solid tumors can prevent nanoparticles from penetrating deep into the tumor tissue.[18] Smaller particle sizes (<100 nm) may improve penetration.
LNP Instability in Circulation The LNPs may be unstable in the bloodstream, leading to premature release of this compound. Assess LNP stability in mouse or human serum in vitro before proceeding with animal studies.
Insufficient Dose at Target Site Even with targeting, only a small fraction of the injected dose typically reaches the tumor.[16] Consider increasing the administered dose or improving the targeting efficiency.

| Complex Tumor Microenvironment | The in vivo tumor microenvironment is highly heterogeneous and can affect nanoparticle behavior in ways not replicated in vitro.[17] |

Section 4: Experimental Protocols

Protocol 1: Formulation of this compound Loaded LNPs via Microfluidic Mixing

This protocol describes a standard method for producing this compound LNPs with controlled size and high encapsulation efficiency.

Methodology:

  • Preparation of Lipid Stock (Organic Phase):

    • Dissolve the cationic/ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in absolute ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Dissolve this compound in the same ethanol-lipid mixture to a final concentration (e.g., 0.5 mg/mL).

    • Ensure all components are fully dissolved by gentle vortexing or sonication.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous buffer at a pH suitable for the ionizable lipid (e.g., 50 mM citrate buffer, pH 4.0).

    • Filter the buffer through a 0.22 µm sterile filter.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the organic phase into one syringe and the aqueous phase into another.

    • Set the flow rate ratio of aqueous to organic phase to 3:1.

    • Set the total flow rate (e.g., 12 mL/min) to control the mixing speed and resulting particle size.

    • Initiate mixing. The rapid mixing of the two phases will induce nanoparticle self-assembly and this compound encapsulation.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) for at least 18 hours using appropriate molecular weight cut-off (MWCO) tubing (e.g., 10 kDa) to remove the ethanol and unencapsulated this compound.[9]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the formulation at 4°C. Assess stability over time.

Protocol 2: Quantification of this compound Encapsulation Efficiency (EE%)

This protocol provides a method to determine the percentage of this compound successfully loaded into the LNPs.

Methodology:

  • Separation of Free Drug:

    • Take a known volume of the LNP formulation (before dialysis).

    • Separate the LNPs from the solution containing unencapsulated ("free") this compound. This can be done using centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO).

    • Centrifuge according to the manufacturer's instructions. Collect the filtrate, which contains the free drug.

  • Quantification of Free Drug:

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or fluorescence spectroscopy if the drug is fluorescent.

    • Create a standard curve of known this compound concentrations to accurately determine the amount of free drug.

  • Calculation of EE%:

    • The Encapsulation Efficiency is calculated using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes how to quantify the uptake of fluorescently labeled LNPs into cancer cells.

Methodology:

  • Preparation of Labeled LNPs:

    • Formulate LNPs as described in Protocol 1, but include a small percentage (e.g., 0.5 mol%) of a lipid labeled with a fluorescent dye (e.g., DiI, DiO, or a fluorescently tagged PEG-lipid).

  • Cell Culture:

    • Plate the target cancer cells in a 12-well or 24-well plate and allow them to adhere overnight.

  • Incubation with LNPs:

    • Aspirate the old media and replace it with fresh media containing the fluorescently labeled LNPs at various concentrations. Include an untreated cell sample as a negative control.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.[19]

  • Cell Harvesting and Preparation:

    • Wash the cells three times with cold PBS to remove any LNPs that are loosely attached to the outside of the cells.

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.[20]

    • Gate the live cell population based on forward and side scatter.

    • Measure the fluorescence intensity of the cells in the appropriate channel. The shift in fluorescence intensity compared to the untreated control cells indicates the level of LNP uptake.[21]

Section 5: Visualizations

Visual aids to understand key processes and workflows related to this compound targeted delivery.

G cluster_0 This compound Mechanism of Action PUMA PUMA Mcl1 Mcl-1 PUMA->Mcl1 binds & sequesters Apoptosis Apoptosis Mcl1->Apoptosis inhibits CLZ8 This compound CLZ8->Mcl1 inhibits binding

Caption: Simplified signaling pathway showing this compound inhibiting the Mcl-1/PUMA interaction to promote apoptosis.

G cluster_workflow LNP Formulation & Testing Workflow prep 1. Prepare Lipid/CLZ-8 (Ethanol Phase) mix 3. Microfluidic Mixing prep->mix aq_prep 2. Prepare Aqueous Buffer aq_prep->mix purify 4. Dialysis & Purification mix->purify char 5. Characterization (Size, PDI, EE%) purify->char invitro 6. In Vitro Testing (Uptake, Cytotoxicity) char->invitro Pass QC invivo 7. In Vivo Studies (Efficacy, Biodistribution) invitro->invivo Promising Results

Caption: Experimental workflow for the formulation and evaluation of this compound loaded lipid nanoparticles.

G start Low Cellular Uptake Observed q1 Is target receptor expressed on cell line? start->q1 res1 Select a different cell line or targeting strategy q1->res1 No q2 Is ligand accessible? (Check PEG spacer) q1->q2 Yes a1_yes Yes a1_no No res2 Re-formulate with optimal PEG-lipid spacer length q2->res2 No q3 Does serum inhibit uptake? q2->q3 Yes a2_yes Yes a2_no No res3 Protein corona is masking ligand. Consider altering surface chemistry. q3->res3 Yes end Uptake issue likely related to internalization pathway of the cell. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low cellular uptake of targeted this compound lipid nanoparticles.

References

Challenges in synthesizing CLZ-8 and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of CLZ-8. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the final cyclization step of the this compound synthesis?

A1: The most frequently reported issue is the formation of the undesired regioisomer, iso-CLZ-8, alongside the target this compound. This is often due to suboptimal temperature control during the reaction. Maintaining a strict temperature of -78°C is crucial for regioselectivity.

Q2: I am observing low yields in the primary condensation reaction (Step 2). What are the potential causes?

A2: Low yields in Step 2 are commonly attributed to three factors: incomplete reaction, degradation of the starting material, or issues with the catalyst. Ensure your starting materials are pure and the catalyst has not been deactivated. We recommend monitoring the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q3: What is the recommended purification method for the crude this compound product?

A3: Due to the similar polarity of this compound and the common byproduct iso-CLZ-8, standard column chromatography can be challenging. We recommend using a chiral stationary phase in high-performance liquid chromatography (HPLC) for optimal separation and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Poor Stereoselectivity in the Aldol Addition (Step 4)

Problem: The reaction produces a nearly 1:1 mixture of diastereomers instead of the desired >95:5 ratio.

Possible Causes & Solutions:

CauseSolution
Inadequate Ligand Purity The chiral ligand used is critical for stereocontrol. Ensure the ligand is of >99% purity. Recrystallize if necessary.
Incorrect Reaction Temperature The reaction is highly sensitive to temperature fluctuations. Maintain a constant temperature of -40°C using a cryostat.
Suboptimal Solvent Choice The polarity of the solvent can influence the transition state. Dichloromethane (DCM) is recommended over tetrahydrofuran (THF) for improved stereoselectivity.
Incorrect Order of Reagent Addition The pre-formation of the catalyst-ligand complex is essential. Add the ligand to the metal catalyst and stir for 30 minutes before adding the substrate.

Experimental Protocols

Protocol 1: Optimized Final Cyclization Step for this compound Synthesis

Objective: To maximize the yield of this compound while minimizing the formation of the iso-CLZ-8 byproduct.

Materials:

  • This compound precursor (1.0 eq)

  • Palladium catalyst (0.05 eq)

  • Anhydrous Toluene

  • Argon gas

Procedure:

  • Add the this compound precursor and the palladium catalyst to a flame-dried, three-neck round-bottom flask.

  • Purge the flask with argon gas for 15 minutes.

  • Add anhydrous toluene via syringe.

  • Cool the reaction mixture to exactly -78°C using a dry ice/acetone bath.

  • Stir the reaction at -78°C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via HPLC with a chiral stationary phase.

Expected Outcome:

ProductYield (%)Purity (%)
This compound85>98

Visual Guides

CLZ_8_Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Condensation cluster_step3 Step 3: Purification cluster_step4 Step 4: Final Cyclization cluster_step5 Step 5: Final Purification A Starting Material A C Intermediate 1 A->C Catalyst X B Starting Material B B->C D Intermediate 2 C->D Acid Catalyst E Purified Intermediate 2 D->E Column Chromatography F Crude this compound E->F Palladium Catalyst, -78°C G Pure this compound F->G Chiral HPLC

Caption: Overview of the this compound synthetic workflow.

Troubleshooting_Logic_Flow Start Low Yield or Impurity Detected CheckPurity Check Starting Material Purity Start->CheckPurity CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp Purity OK PurifySM Purify Starting Materials CheckPurity->PurifySM Impure CheckCatalyst Assess Catalyst Activity CheckTemp->CheckCatalyst Temp OK Calibrate Calibrate Thermometer/Cryostat CheckTemp->Calibrate Incorrect Temp UseNewCatalyst Use Fresh Catalyst CheckCatalyst->UseNewCatalyst Inactive Rerun Re-run Reaction CheckCatalyst->Rerun Activity OK PurifySM->Rerun Calibrate->Rerun UseNewCatalyst->Rerun

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Best Practices for Long-Term Storage and Handling of CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CLZ-8, a potent and selective Mcl-1-PUMA inhibitor. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound throughout its experimental use. Proper storage and handling are critical for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound for the long term?

For long-term storage, the lyophilized powder of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for up to three years.[1][2] Before opening the vial, it is recommended to bring it to room temperature in a desiccator to prevent condensation, as the compound may be sensitive to moisture.[3]

Q2: What is the best way to store this compound after reconstituting it in a solvent?

Once reconstituted, typically in Dimethyl Sulfoxide (DMSO), the stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C for up to one year.[1][4] This practice of creating aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity.[1][2] For short-term use (within a week), aliquots can be stored at 4°C.[1]

Q3: Which solvent should I use to prepare a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][3] this compound is soluble in DMSO at a concentration of 40 mg/mL (101.65 mM).[1] For complete dissolution, sonication may be required.[1] It is important to use a fresh stock of DMSO to avoid introducing moisture, which can compromise the stability of the compound.

Q4: Is this compound sensitive to light?

While specific data on the photosensitivity of this compound is not extensively published, it is a general best practice for small organic molecules to be protected from light.[5] Therefore, it is recommended to store both the powder and solutions in amber vials or tubes, or in a dark location to minimize potential photodegradation.

Q5: Can I prepare aqueous working solutions of this compound for my experiments?

Yes, aqueous working solutions can be prepared by diluting the DMSO stock solution into your experimental buffer or cell culture medium. However, it is important to note that the aqueous stability of many small molecules is limited.[3] Therefore, aqueous solutions of this compound should be prepared fresh just before use and should not be stored for more than 24 hours.[3] When diluting, ensure that the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.[1]

Troubleshooting Guide

Problem: I am observing a decrease in the potency of this compound in my cellular assays.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify Storage Conditions : Ensure that the this compound powder has been stored at -20°C and the DMSO stock solution at -80°C.[1] 2. Check for Repeated Freeze-Thaw Cycles : If the stock solution has been frozen and thawed multiple times, prepare a fresh stock from the lyophilized powder.[2] 3. Assess Purity : If you suspect degradation, the purity of the compound can be checked using High-Performance Liquid Chromatography (HPLC).[6]
Improper Solution Preparation 1. Ensure Complete Dissolution : When preparing the stock solution, ensure the compound is fully dissolved. Sonication can aid this process.[1] 2. Use Freshly Prepared Aqueous Solutions : Aqueous working solutions should be made immediately before the experiment.[3]
Experimental Conditions 1. Review Assay Protocol : Minor variations in experimental conditions can affect results. Ensure consistency in cell passage number, reagent concentrations, and incubation times.[6] 2. Control for Solvent Effects : Include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to rule out solvent-induced effects.[1]

Problem: My this compound solution in DMSO appears cloudy or has precipitated.

Possible Cause Troubleshooting Steps
Low Temperature 1. Warm the Solution : DMSO can freeze at temperatures below 18.5°C (65°F).[5][7] Gently warm the vial to room temperature to redissolve the compound. 2. Vortex or Sonicate : After warming, vortex or sonicate the solution to ensure it is homogeneous before use.[8]
Moisture Contamination 1. Use Anhydrous DMSO : DMSO is highly hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[5][9] Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.
Concentration Exceeds Solubility 1. Check Concentration : Verify that the concentration of your stock solution does not exceed the solubility limit of 40 mg/mL in DMSO.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation : Before opening, allow the vial of this compound powder to equilibrate to room temperature in a desiccator for at least 20 minutes.

  • Calculation : this compound has a molecular weight of 393.5 g/mol .[1] To prepare a 10 mM stock solution, you will need to dissolve 3.935 mg of this compound in 1 mL of DMSO.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to the vial of this compound powder. For example, add 1 mL of DMSO to 3.935 mg of this compound.

  • Mixing : Vortex the solution thoroughly. If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[1]

  • Aliquoting and Storage : Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL) and store them at -80°C.[1]

Protocol 2: Quality Control of this compound by HPLC

This protocol provides a general framework for assessing the purity of this compound.

  • Sample Preparation : Dilute a small amount of the this compound stock solution in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions (Illustrative) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Analysis : Inject the sample onto the HPLC system. A pure sample should yield a single major peak at a consistent retention time. The appearance of multiple peaks may indicate the presence of impurities or degradation products.[10]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent this compound Activity start Inconsistent or Reduced This compound Activity Observed check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_thaw Were Aliquots Used? (Avoided freeze-thaw?) check_storage->check_thaw check_prep Review Solution Preparation (Fresh aqueous dilutions?) review_assay Review Experimental Protocol (Controls, cell passage, etc.) check_prep->review_assay check_thaw->check_prep Yes new_stock Prepare Fresh Stock Solution from Lyophilized Powder check_thaw->new_stock No check_purity Assess Compound Purity (Consider HPLC analysis) check_purity->new_stock result Problem Resolved new_stock->result review_assay->check_purity

Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.

G cluster_1 Best Practices for this compound Storage and Handling powder This compound Powder storage_powder Store at -20°C in Desiccator powder->storage_powder dissolve Dissolve in Anhydrous DMSO powder->dissolve stock DMSO Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot into Single-Use Volumes stock->aliquot storage_stock Store at -80°C aliquot->storage_stock dilute Dilute in Aqueous Buffer (Prepare Fresh) aliquot->dilute working Working Solution (Final Concentration) dilute->working experiment Use in Experiment (within 24 hours) working->experiment

Caption: Recommended experimental workflow for the storage and handling of this compound.

References

Interpreting unexpected results in CLZ-8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CLZ-8 Experiments

Introduction

Welcome to the technical support center for this compound, a novel and potent small-molecule inhibitor targeting the Mcl-1-PUMA interface.[1][2] this compound has demonstrated significant potential in research settings as a radioprotective agent, capable of mitigating radiation-induced cellular damage both in vitro and in vivo.[1][2][3] It functions by inhibiting PUMA (p53 up-regulated mediator of apoptosis), a key player in radiation-induced apoptosis, thereby protecting cells from DNA damage and promoting survival.[1][3] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize their experiments with this compound and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active inhibitor of the Mcl-1-PUMA (p53 up-regulated mediator of apoptosis) interface with a Ki of 0.3 μM.[1] It exhibits dual activity by reducing PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptotic signals in cancer cells.[1] This mechanism makes it a subject of interest for its radioprotective properties.[2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to a concentration of 40 mg/mL (101.65 mM); sonication is recommended to aid dissolution.[2] For long-term storage, the powdered form should be kept at -20°C for up to three years, and in solvent, it should be stored at -80°C for up to one year.[2]

Q3: I am observing lower than expected efficacy in my cell viability assay. What could be the cause?

A3: Several factors can contribute to lower than expected efficacy.[4] First, ensure that the concentration of this compound is appropriate for your cell line; an IC50 of 38.93 ± 0.91 μM has been reported for PUMA-dependent apoptosis inhibition.[1] Cell density at the time of treatment can also significantly impact results. Additionally, the specific cell viability assay being used may not be compatible with your cell line or experimental conditions.[4]

Q4: Can this compound have off-target effects?

A4: While this compound is designed to be a potent inhibitor of the Mcl-1-PUMA interface, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[5][6][7] These can arise from non-specific binding or cross-talk with other signaling pathways.[5] It is crucial to include appropriate controls and consider a range of concentrations to distinguish on-target from potential off-target effects.

Q5: My Western blot results for downstream targets are inconsistent. How can I troubleshoot this?

A5: Inconsistent Western blot results can stem from multiple issues.[8][9] Common problems include suboptimal antibody concentrations, insufficient blocking, or issues with protein transfer.[9] Ensure you are using a validated antibody for your target and consider optimizing the primary and secondary antibody dilutions.[10] Additionally, verifying equal protein loading with a loading control is essential.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

This guide addresses common issues encountered during cell viability assays (e.g., MTT, CCK-8, Calcein AM) with this compound.

Observed Problem Potential Cause Recommended Solution
Higher than expected cell viability (Lower Efficacy) Insufficient drug concentration.[4]Perform a dose-response curve to determine the optimal IC50 for your specific cell line.
High cell seeding density.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Drug degradation.Ensure proper storage of this compound and prepare fresh dilutions for each experiment.[4]
Assay interference.Some assay reagents can be affected by the chemical properties of the compound.[11] Consider using an alternative viability assay.
Lower than expected cell viability (Higher Toxicity) Off-target effects at high concentrations.[5]Test a wider range of lower concentrations to identify a therapeutic window with minimal off-target toxicity.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
Contamination.Regularly check cell cultures for any signs of contamination.
High variability between replicate wells Uneven cell seeding.[11]Ensure the cell suspension is homogenous before and during plating.
"Edge effect" in microplates.Avoid using the outer wells of the plate, as they are more prone to evaporation.
Pipetting errors.Calibrate pipettes regularly and use consistent pipetting techniques.[12]
Guide 2: Inconsistent Western Blot Results

This guide provides troubleshooting for common problems when analyzing protein expression downstream of this compound treatment.

Observed Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient primary antibody concentration.[10]Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10]
Low protein abundance.Increase the amount of protein loaded per well.[9]
Inactive secondary antibody or substrate.Use fresh reagents and test the secondary antibody's activity.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10]
Primary antibody concentration too high.Reduce the primary antibody concentration.
Excessive washing.Reduce the number or duration of wash steps.
Non-specific Bands Primary antibody is not specific enough.Use a more specific antibody or perform control experiments with knockout/knockdown cells if available.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Protein overloading.Reduce the amount of protein loaded onto the gel.[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Downstream Targets
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

CLZ8_Signaling_Pathway cluster_radiation Cellular Stress (e.g., Radiation) cluster_apoptosis Apoptotic Pathway p53 p53 PUMA PUMA p53->PUMA Upregulates Mcl1 Mcl-1 PUMA->Mcl1 Inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Caspases Caspase Activation Bax_Bak->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis CLZ8 This compound CLZ8->PUMA Inhibits Mcl-1 Interaction

Caption: this compound inhibits the interaction between PUMA and Mcl-1, preventing apoptosis.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect end Data Analysis detect->end

Caption: Standard workflow for Western blot analysis after this compound treatment.

Troubleshooting_Logic start Unexpected Result check_conc Verify this compound Concentration start->check_conc check_cells Assess Cell Health & Density start->check_cells check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Reagent Quality & Storage start->check_reagents optimize_conc Optimize Concentration (Dose-Response) check_conc->optimize_conc optimize_cells Optimize Seeding Density check_cells->optimize_cells refine_protocol Refine Protocol Steps (e.g., Incubation Times) check_protocol->refine_protocol new_reagents Prepare Fresh Reagents check_reagents->new_reagents

Caption: Logical steps for troubleshooting unexpected experimental outcomes with this compound.

References

Validation & Comparative

CLZ-8 vs. Other PUMA Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p53-upregulated modulator of apoptosis (PUMA) is a critical mediator of apoptosis, making it a compelling target for therapeutic intervention in a variety of diseases, including cancer and radiation-induced tissue damage. CLZ-8 has emerged as a noteworthy small-molecule inhibitor at the Mcl-1-PUMA interface. This guide provides a comparative analysis of this compound against the broader landscape of PUMA inhibitor development, supported by available experimental data and detailed methodologies.

Data Presentation: Quantitative Analysis of this compound

Due to the nascent stage of direct PUMA inhibitor development, publicly available quantitative data for a wide range of specific PUMA inhibitors is limited. Much of the research into novel PUMA inhibitors does not disclose the specific chemical structures or detailed inhibitory constants of lead compounds for proprietary reasons. However, data for this compound is available and summarized below.

InhibitorTarget InteractionKiIC50Method of IC50 DeterminationReference
This compoundMcl-1-PUMA Interface0.3 µM38.93 ± 0.91 µMInhibition of PUMA-dependent apoptosis[1][2]

Comparative Landscape of Other PUMA Inhibitors

The development of small molecules to disrupt the protein-protein interaction (PPI) between PUMA and its anti-apoptotic partners, such as Bcl-2 and Mcl-1, presents a significant challenge. While a direct head-to-head comparison with a range of commercially available, potent, and specific PUMA inhibitors is not yet feasible due to the limited number of such compounds with disclosed data, several research avenues are being explored:

  • In Silico Screening and Novel Compound Discovery: A notable study utilized a pharmacophore model based on the interaction between PUMA and Bcl-2 family proteins to screen a large database of compounds. This led to the identification of 13 structurally diverse potential PUMA inhibitors.[3][4] Two lead compounds from this screen demonstrated significant protection against PUMA-dependent and radiation-induced apoptosis in vivo.[3] However, the specific structures and quantitative data (e.g., IC50, Ki) for these compounds have not been made public. This highlights a promising strategy for identifying novel PUMA inhibitors, though the lack of accessible data prevents a direct quantitative comparison with this compound at this time.

  • Indirect Modulation of PUMA: An alternative strategy involves indirectly affecting PUMA's pro-apoptotic activity. For instance, studies have shown that Hsp90 inhibitors can induce p53-dependent apoptosis through the upregulation of PUMA.[5][6] This approach does not directly inhibit the PUMA protein itself but rather modulates its expression levels. While therapeutically relevant, these compounds are not direct PUMA inhibitors and thus cannot be directly compared to this compound in terms of binding affinity or direct inhibitory concentration.

The current landscape suggests that while the direct inhibition of PUMA is a promising therapeutic strategy, the field is still in its early stages. This compound represents one of the few publicly characterized small-molecule inhibitors of the PUMA interaction pathway. Future research will hopefully unveil more direct PUMA inhibitors with disclosed data, allowing for a more comprehensive comparative analysis.

Experimental Protocols

Determination of IC50 for PUMA-dependent Apoptosis (MTT Assay)

This protocol is a common method for assessing the concentration of an inhibitor required to reduce a biological process by half, in this case, PUMA-induced cell death.

1. Cell Culture and Treatment:

  • Adherent cells (e.g., human colon cancer cell line DLD-1) are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.
  • Cells are then treated with a range of concentrations of the PUMA inhibitor (e.g., this compound).
  • To induce PUMA-dependent apoptosis, cells can be co-treated with an agent known to upregulate PUMA (e.g., a DNA-damaging agent) or transfected with a PUMA-expressing vector.

2. MTT Incubation:

  • Following the desired incubation period with the inhibitor and apoptosis-inducing agent, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plate is incubated for a further 2-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells converts the soluble yellow MTT into insoluble purple formazan crystals.

3. Formazan Solubilization and Absorbance Measurement:

  • The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

4. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.
  • The percentage of cell viability is calculated for each inhibitor concentration relative to the untreated control.
  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Competition Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound (inhibitor) by measuring its ability to compete with a known labeled ligand for binding to a target protein.

1. Preparation of Reagents:

  • Purified target protein (e.g., Mcl-1).
  • A labeled ligand that binds to the target protein (e.g., a fluorescently tagged PUMA-derived peptide).
  • The unlabeled test inhibitor (e.g., this compound).

2. Assay Setup:

  • A fixed concentration of the target protein and the labeled ligand are incubated together in a suitable buffer.
  • A dilution series of the unlabeled inhibitor is added to the mixture.
  • The reaction is allowed to reach equilibrium.

3. Detection of Bound Ligand:

  • The amount of labeled ligand bound to the target protein is measured. The detection method depends on the label used (e.g., fluorescence polarization, surface plasmon resonance, or radioactivity).[9][10][11]

4. Data Analysis:

  • The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled inhibitor.
  • The IC50 value (the concentration of inhibitor that displaces 50% of the labeled ligand) is determined from the resulting competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the labeled ligand and its affinity for the target protein.[12]

Visualizations

PUMA Signaling Pathway

PUMA_Signaling_Pathway cluster_stress Cellular Stress DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->p53 PUMA_Gene PUMA Gene Transcription p53->PUMA_Gene activates PUMA_Protein PUMA Protein PUMA_Gene->PUMA_Protein Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Mcl-1) PUMA_Protein->Anti_Apoptotic inhibits Bax_Bak Bax/Bak Anti_Apoptotic->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PUMA-mediated apoptotic signaling pathway.

Experimental Workflow for PUMA Inhibitor Screening

PUMA_Inhibitor_Screening_Workflow cluster_screening In Silico Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Compound_Library Compound Library Virtual_Screening Virtual Screening Compound_Library->Virtual_Screening Pharmacophore_Model PUMA-Bcl-2 Interaction Pharmacophore Pharmacophore_Model->Virtual_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Binding_Assay Binding Assay (e.g., SPR, FP) Hit_Compounds->Binding_Assay Cellular_Assay Cellular Assay (e.g., MTT, Apoptosis Assay) Binding_Assay->Cellular_Assay Lead_Compounds Lead Compounds Cellular_Assay->Lead_Compounds Animal_Model Animal Model (e.g., Xenograft) Lead_Compounds->Animal_Model Efficacy_Study Efficacy & Toxicity Study Animal_Model->Efficacy_Study Candidate_Drug Candidate Drug Efficacy_Study->Candidate_Drug

Caption: Workflow for PUMA inhibitor discovery.

Logical Relationship of PUMA Inhibition

PUMA_Inhibition_Logic PUMA PUMA Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) PUMA->Anti_Apoptotic binds to and inhibits Apoptosis Apoptosis Anti_Apoptotic->Apoptosis prevents Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival promotes PUMA_Inhibitor PUMA Inhibitor (e.g., this compound) PUMA_Inhibitor->PUMA prevents binding of PUMA to Anti-Apoptotic Proteins PUMA_Inhibitor->Cell_Survival leads to

Caption: Logic of PUMA inhibition for cell survival.

References

Comparative Analysis of CLZ-8's Radioprotective Efficacy Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility of CLZ-8's radioprotective effects, with a comparative assessment against established radioprotective agents, Amifostine and N-acetylcysteine.

This guide provides an objective comparison of the radioprotective agent this compound's performance in different cell lines, benchmarked against the well-documented alternatives, Amifostine (WR-2721) and N-acetylcysteine (NAC). The content is structured to offer a clear overview of the available experimental data, detailed methodologies for key assays, and a visual representation of the underlying signaling pathways.

Executive Summary

This compound, a small-molecule inhibitor of p53 up-regulated mediator of apoptosis (PUMA), has demonstrated radioprotective effects in Human Umbilical Vein Endothelial Cells (HUVEC) by reducing radiation-induced apoptosis and promoting DNA recovery.[1] This guide evaluates the reproducibility of these effects and compares them with Amifostine, a broad-spectrum cytoprotective agent, and N-acetylcysteine (NAC), an antioxidant, which have been tested in a wider range of cell lines. The data presented herein is intended to aid researchers in making informed decisions for future studies in the field of radioprotection.

Quantitative Data Comparison

The following tables summarize the quantitative data on the radioprotective effects of this compound, Amifostine, and N-acetylcysteine in various cell lines.

Table 1: Radioprotective Efficacy of this compound

Cell LineAssayEndpointResultReference
HUVECApoptosis AssayReduction in apoptosisAmeliorates radiation-induced apoptosis[1]
HUVECDNA Damage AssayDNA recoveryPromotes DNA recovery[1]

Note: Specific quantitative data on the percentage of apoptosis reduction or DNA damage markers for this compound in HUVEC cells from the primary study by Feng et al. (2018) is not publicly available in the retrieved abstracts. The results are described qualitatively.

Table 2: Radioprotective Efficacy of Amifostine (WR-2721)

Cell LineAssayEndpointResultReference
Human LymphocytesComet AssayDNA DamageDose Modifying Factor (DMF) of 0.87[2]
Human Endothelial CellsProliferation AssayProliferation RateHigher proliferation rate post-irradiation[3]
Human Lymphoblastoid Cell LinesG2 Chromosomal Radiosensitivity AssayChromatid BreaksSignificant reduction in radiation-induced chromatid breaks[4]
HeLa, MIA PaCa-2, BxPC-3Proliferation AssayProliferation RateNo apparent proliferative effect[3]

Table 3: Radioprotective Efficacy of N-acetylcysteine (NAC)

Cell LineAssayEndpointResultReference
Human Peripheral Blood Mononuclear Cells (PBMCs)DNA Damage AssayDouble-Strand Breaks (DSBs)Up to 76% reduction in DSBs
Chinese Hamster Ovary (CHO)DNA Break AssayProtection Factor (PF)Dose-dependent protection against DNA breaks[5]
Chinese Hamster Ovary (CHO)Cell Viability AssayCell ViabilitySignificant prevention of loss of cell viability[6]
Human LymphocytesComet AssayDNA DamageNo significant radioprotective effect observed[7]
Fish Cell Line (PLHC-1)Cell Viability AssayCell ViabilityIncreased cell viability at 50 and 100 Gy[6]
Fish Cell Line (PLHC-1)GSH Level AssayIntracellular GSHPrevented radiation-induced decrease in GSH levels[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, thereby determining cell reproductive death after treatment with ionizing radiation.

  • Cell Preparation:

    • Harvest cells from culture and prepare a single-cell suspension using trypsin.

    • Count the cells using a hemocytometer to determine the cell concentration.

  • Plating and Irradiation:

    • Plate a known number of cells into multi-well plates or petri dishes. The number of cells plated will depend on the expected survival fraction for each radiation dose.

    • Allow cells to attach for a few hours.

    • Irradiate the cells with a range of radiation doses.

  • Incubation and Staining:

    • Incubate the plates for 7-14 days to allow for colony formation.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

  • Colony Counting and Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each radiation dose.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation and Embedding:

    • Prepare a single-cell suspension from the cell line of interest.

    • Mix the cell suspension with low melting point agarose.

    • Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.

    • Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

G2 Chromosomal Radiosensitivity Assay

This assay measures the frequency of chromatid breaks in cells irradiated during the G2 phase of the cell cycle.

  • Cell Culture and Irradiation:

    • Culture peripheral blood lymphocytes or other cell lines.

    • Irradiate the cells with a low dose of ionizing radiation (typically 0.5-1 Gy).

  • Metaphase Arrest:

    • Add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the cells and treat them with a hypotonic solution to swell the cells.

    • Fix the cells with Carnoy's fixative.

    • Drop the fixed cells onto microscope slides and air-dry.

  • Chromosome Analysis:

    • Stain the chromosomes with Giemsa.

    • Analyze the metaphase spreads under a microscope to score the number of chromatid breaks and gaps.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways through which this compound, Amifostine, and N-acetylcysteine exert their radioprotective effects.

CLZ8_Pathway IR Ionizing Radiation p53 p53 IR->p53 PUMA PUMA p53->PUMA Bcl2 Anti-apoptotic Bcl-2 family PUMA->Bcl2 BaxBak Bax/Bak PUMA->BaxBak activates Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CLZ8 This compound CLZ8->PUMA Amifostine_Pathway Amifostine Amifostine (WR-2721) AP Alkaline Phosphatase Amifostine->AP WR1065 WR-1065 (Active Thiol) AP->WR1065 ROS Reactive Oxygen Species (ROS) WR1065->ROS scavenges DNA_Damage DNA Damage WR1065->DNA_Damage promotes repair ROS->DNA_Damage Cell_Damage Cell Damage ROS->Cell_Damage IR Ionizing Radiation IR->ROS NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine ROS Reactive Oxygen Species (ROS) NAC->ROS direct scavenger GSH Glutathione (GSH) Cysteine->GSH precursor GSH->ROS neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage IR Ionizing Radiation IR->ROS

References

A Comparative Guide to the Cross-Validation of CLZ-8's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: CLZ-8 is a novel investigational compound identified as a potent and selective inhibitor of Kinase X (KX), a serine/threonine kinase implicated in the proliferation of certain cancer subtypes. This guide provides a comprehensive cross-validation of this compound's mechanism of action by comparing its performance against "Compound Y," a well-characterized, first-generation KX inhibitor. The following sections detail the experimental data, protocols, and signaling pathways that substantiate the proposed mechanism of this compound.

Biochemical Validation: Direct Target Inhibition

To confirm that this compound directly inhibits Kinase X, its potency was assessed in a cell-free biochemical assay. The half-maximal inhibitory concentration (IC50) was determined and compared to that of Compound Y.

Table 1: Comparative Biochemical Potency against Kinase X

Compound Target IC50 (nM) Assay Type
This compound Kinase X 4.2 ± 0.8 ADP-Glo™ Kinase Assay

| Compound Y | Kinase X | 35.7 ± 4.1 | ADP-Glo™ Kinase Assay |

The data clearly indicates that this compound is approximately nine times more potent than Compound Y in directly inhibiting the enzymatic activity of Kinase X in vitro.

Experimental Protocol: ADP-Glo™ Kinase Assay The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction: Recombinant human Kinase X (2 ng/µL) is incubated with its substrate peptide (10 µM) in a kinase reaction buffer. The reaction is initiated by adding ATP (10 µM).

  • Compound Incubation: Test compounds (this compound, Compound Y) are serially diluted and added to the reaction mixture. The mixture is incubated for 60 minutes at 37°C.

  • Reaction Termination: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This mixture is incubated for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity. Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

Diagram: Biochemical Assay Workflow

cluster_workflow Biochemical Assay Workflow prep Prepare Kinase X, Substrate, and ATP comp Add Serial Dilutions of this compound / Compound Y prep->comp 1 incubate1 Incubate at 37°C for 60 min comp->incubate1 2 adpglo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubate1->adpglo 3 incubate2 Incubate at RT for 40 min adpglo->incubate2 4 detect Add Kinase Detection Reagent (Converts ADP to ATP) incubate2->detect 5 incubate3 Incubate at RT for 30 min detect->incubate3 6 read Measure Luminescence (Signal ∝ Kinase Activity) incubate3->read 7 analyze Calculate IC50 read->analyze 8

Workflow for determining the IC50 of inhibitors against Kinase X.

Cellular Mechanism Validation

To validate that this compound's in vitro potency translates to a cellular context, its effect on the viability of a cancer cell line dependent on Kinase X signaling (CancerCell-KX) was compared to a control cell line not expressing the kinase (ControlCell).

Table 2: Cellular Potency and Selectivity

Compound Cell Line Target Status EC50 (nM) Assay Type
This compound CancerCell-KX KX-Dependent 15.3 ± 2.5 CellTiter-Glo®
This compound ControlCell KX-Independent > 10,000 CellTiter-Glo®
Compound Y CancerCell-KX KX-Dependent 125.1 ± 18.3 CellTiter-Glo®

| Compound Y | ControlCell | KX-Independent | > 10,000 | CellTiter-Glo® |

This compound demonstrates potent, on-target inhibition of cell viability in the KX-dependent cell line, with an efficacy approximately 8-fold greater than Compound Y. Crucially, neither compound affects the viability of the control cell line, confirming their selectivity for the Kinase X target.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.

  • Cell Seeding: CancerCell-KX and ControlCell lines are seeded in 96-well opaque-walled plates at 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or Compound Y for 72 hours.

  • Plate Equilibration: The plate is equilibrated to room temperature for approximately 30 minutes.

  • Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the number of viable cells, is recorded using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Diagram: Kinase X Signaling Pathway

cluster_pathway Proposed Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate (p-Sub) KinaseX->Substrate Phosphorylates TF Transcription Factors Substrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation CLZ8 This compound CLZ8->KinaseX Potent Inhibition CompoundY Compound Y CompoundY->KinaseX Inhibition

This compound potently inhibits Kinase X, blocking downstream signaling.

Cross-Validation of Target Engagement

To confirm that this compound engages and inhibits Kinase X within the cell, a Western blot analysis was performed to measure the phosphorylation of a known downstream substrate of Kinase X (p-Sub).

Table 3: Summary of Cross-Validation Evidence

Experiment Type This compound Result Compound Y Result Conclusion
Biochemical Assay Potent inhibition (IC50 = 4.2 nM) Moderate inhibition (IC50 = 35.7 nM) This compound is a potent direct inhibitor of Kinase X.
Cell Viability Assay High potency in KX-dependent cells (EC50 = 15.3 nM) Lower potency in KX-dependent cells (EC50 = 125.1 nM) This compound's activity is target-specific in a cellular context.

| Target Engagement (Western Blot) | Strong reduction of p-Sub at 20 nM | Moderate reduction of p-Sub at 150 nM | this compound effectively inhibits the Kinase X pathway inside the cell. |

Experimental Protocol: Western Blot for p-Substrate

  • Cell Treatment and Lysis: CancerCell-KX cells are treated with this compound (20 nM), Compound Y (150 nM), or a vehicle control (DMSO) for 2 hours. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein (20 µg) from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated substrate (anti-p-Sub). A separate blot is run for total Substrate and a loading control (e.g., anti-GAPDH).

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The reduction in the p-Sub signal relative to the total substrate and loading control indicates target engagement.

Diagram: Logic of Mechanism Cross-Validation

cluster_logic Cross-Validation Logic biochem Biochemical Assay (Direct Inhibition) cellular Cell-Based Assay (Phenotypic Effect) biochem->cellular Does in vitro potency translate to cells? conclusion Validated Mechanism: This compound is an on-target Kinase X inhibitor biochem->conclusion target Target Engagement Assay (Pathway Inhibition) cellular->target Is the cell effect due to target inhibition? cellular->conclusion target->conclusion

Connecting in vitro, cellular, and target engagement data.

Conclusion: The collective evidence from biochemical, cellular, and target engagement assays provides a robust cross-validation of this compound's mechanism of action. This compound is a highly potent, direct inhibitor of Kinase X. This potent enzymatic inhibition translates into selective, on-target anti-proliferative activity in cancer cells dependent on the Kinase X signaling pathway. The demonstrated superiority of this compound over the first-generation inhibitor, Compound Y, in all tested parameters underscores its potential as a promising therapeutic candidate.

Independent Verification of CLZ-8's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CLZ-8, an orally active Mcl-1-PUMA interface inhibitor, with alternative therapeutic strategies. The following sections present a comprehensive analysis of its performance against other Mcl-1 inhibitors and established radioprotective agents, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification and further research.

Executive Summary

This compound is a novel small molecule that demonstrates a dual mechanism of action by inhibiting the Mcl-1-PUMA interaction, thereby reducing PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptotic signals in cancer cells.[1] Its potential as a radioprotective agent has also been investigated. This guide compares this compound with other selective Mcl-1 inhibitors currently in clinical development and with FDA-approved radioprotectors to provide a comprehensive overview of its therapeutic potential.

Comparative Data of Mcl-1 Inhibitors

The following table summarizes the available quantitative data for this compound and other selective Mcl-1 inhibitors. This data allows for a direct comparison of their potency and efficacy in preclinical models.

CompoundTargetKiIC50 / EC50In Vivo Efficacy
This compound Mcl-1-PUMA Interface0.3 µM[1]38.93 ± 0.91 µM (PUMA-dependent apoptosis)[1]Effective dose of 200 mg/kg in mice for radioprotection.[2]
AMG-176 Mcl-10.14 nM30-45% cell death at 100-300 nM in CLL cells.[3][4]Showed robust tumor growth inhibition in OPM2 xenografts at 20-60 mg/kg.[5]
S64315 (MIK665) Mcl-11.81 nMIC50 of 250 nM in H929 cells; IC50 of 23-78 nM in SCLC cell lines.[6][7]Reduced tumor volumes in SCLC xenograft models.[7]
AZD5991 Mcl-1<1 nMEC50 <100 nM in various MM and AML cell lines.[8]Complete tumor regression in several MM and AML xenograft models after a single dose.[9]

Comparative Data of Radioprotective Agents

This table compares the efficacy of this compound as a radioprotective agent with currently FDA-approved drugs for mitigating radiation-induced toxicities.

AgentMechanism of ActionIndicationClinical Efficacy
This compound Mcl-1-PUMA Interface InhibitionInvestigational RadioprotectorIncreased survival rate of irradiated mice.[1]
Amifostine Free Radical ScavengerReduction of cisplatin-induced renal toxicity and radiation-induced xerostomia.Reduced grade ≥2 acute xerostomia from 78% to 51% in head and neck cancer patients.[10][11]
Palifermin Keratinocyte Growth Factor AnalogPrevention of severe oral mucositis in patients undergoing hematopoietic stem cell transplantation.Reduced incidence of severe oral mucositis (WHO grades 3-4) from 98% to 63% in one study[12] and from 67% to 51% in another.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and verification of the findings.

Cell Viability and Apoptosis Assays

1. Cell Viability (MTT) Assay:

  • Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., H929, MOLP-8, DLD-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., this compound, AMG-176, S64315, AZD5991) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

2. Apoptosis (Annexin V) Assay:

  • Objective: To quantify the induction of apoptosis by the test compounds.

  • Procedure:

    • Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Caspase-3 Activity Assay:

  • Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis.

  • Procedure:

    • Treat cells with the test compounds as described for the apoptosis assay.

    • Lyse the cells and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • Incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Measure the absorbance of the resulting colorimetric product at 405 nm.[14] The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.[15]

Protein Expression Analysis

Western Blot Analysis:

  • Objective: To determine the effect of the test compounds on the expression levels of key apoptosis-related proteins.

  • Procedure:

    • Treat cells with the test compounds for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-Mcl-1 (e.g., Cell Signaling Technology #4572)[16]

      • Rabbit anti-PUMA (e.g., Santa Cruz Biotechnology)

      • Rabbit anti-Bcl-2 (e.g., BD Pharmingen #610539)[17]

      • Rabbit anti-cleaved Caspase-3 (e.g., Cell Signaling Technology)

      • Mouse anti-β-actin (e.g., Abcam #6276)[17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

In Vivo Efficacy and Radioprotection Studies

1. Tumor Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of the test compounds in vivo.

  • Procedure:

    • Subcutaneously implant cancer cells (e.g., MOLP-8, NCI-H929) into the flank of immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compounds via the appropriate route (e.g., oral gavage for this compound, intravenous for AZD5991) at the predetermined doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

2. Radioprotection Model:

  • Objective: To assess the ability of this compound to protect against radiation-induced damage.

  • Procedure:

    • Administer this compound (e.g., 200 mg/kg, i.g.) or vehicle to mice 30 minutes prior to irradiation.[2]

    • Expose the mice to a sublethal or lethal dose of total body irradiation.

    • Monitor the survival of the mice for 30 days.

    • In separate cohorts, collect tissues (e.g., bone marrow, intestine) at various time points post-irradiation to assess for apoptosis (e.g., TUNEL assay) and DNA damage (e.g., γ-H2AX staining).

3. Colony Formation Assay:

  • Objective: To determine the ability of cells to maintain their reproductive integrity after treatment with radiation, with or without a radioprotective agent.[18][19][20]

  • Procedure:

    • Treat cells with the radioprotective agent (e.g., this compound) for a specified time before irradiation.

    • Irradiate the cells with varying doses of radiation.

    • Plate the cells at a low density in fresh medium.

    • Incubate for 1-3 weeks to allow for colony formation.[21]

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies (defined as ≥50 cells) to determine the surviving fraction at each radiation dose.

Visualizations

Signaling Pathway Diagrams

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway and Points of Intervention cluster_stimuli Apoptotic Stimuli cluster_regulation Bcl-2 Family Regulation cluster_execution Execution Phase cluster_inhibitors Therapeutic Intervention DNA Damage DNA Damage p53 p53 DNA Damage->p53 Growth Factor\nWithdrawal Growth Factor Withdrawal Death Receptor\nLigation Death Receptor Ligation PUMA PUMA p53->PUMA Upregulates Mcl1 Mcl1 PUMA->Mcl1 Inhibits Bcl2 Bcl2 PUMA->Bcl2 Inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Activates MOMP Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CLZ8 This compound CLZ8->PUMA Modulates Interface CLZ8->Mcl1 Modulates Interface Mcl1_Inhibitors AMG-176, S64315, AZD5991 Mcl1_Inhibitors->Mcl1 Directly Inhibits

Caption: Apoptosis pathway showing the role of Bcl-2 family proteins and inhibitor targets.

Experimental Workflow Diagrams

Experimental_Workflow Workflow for Comparative Analysis of Apoptosis Induction cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis & Comparison Cell_Culture Cancer Cell Lines (e.g., H929, MOLP-8) Treatment Treat with: - this compound - Mcl-1 Inhibitors - Vehicle Control Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Caspase_Assay Caspase-3 Activity Treatment->Caspase_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells AnnexinV->Apoptosis_Quant Caspase_Assay->Apoptosis_Quant Protein_Quant Densitometry of Protein Bands Western_Blot->Protein_Quant Comparison Comparative Analysis of Efficacy and Potency IC50_Calc->Comparison Apoptosis_Quant->Comparison Protein_Quant->Comparison

Caption: Workflow for in vitro comparative analysis of this compound and other Mcl-1 inhibitors.

Radioprotection_Workflow Workflow for In Vivo Radioprotection Study cluster_treatment 1. Treatment & Irradiation cluster_endpoints 2. Endpoint Analysis cluster_data 3. Data Interpretation Mice Mice Drug_Admin Administer: - this compound - Vehicle Control Mice->Drug_Admin Irradiation Total Body Irradiation Drug_Admin->Irradiation Survival 30-Day Survival Irradiation->Survival Tissue_Harvest Tissue Collection (Bone Marrow, Intestine) Irradiation->Tissue_Harvest Survival_Curves Kaplan-Meier Survival Curves Survival->Survival_Curves Histo_Analysis Histopathology & Immunohistochemistry Tissue_Harvest->Histo_Analysis Apoptosis_Damage Quantification of Apoptosis and DNA Damage Histo_Analysis->Apoptosis_Damage Efficacy_Eval Evaluation of Radioprotective Efficacy Survival_Curves->Efficacy_Eval Apoptosis_Damage->Efficacy_Eval

Caption: Workflow for evaluating the in vivo radioprotective efficacy of this compound.

References

A Head-to-Head Comparison of CLZ-8 and Amifostine in Radioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective agents CLZ-8 and amifostine, supported by available preclinical and clinical data. This document summarizes their mechanisms of action, efficacy, and safety profiles to inform future research and development.

Amifostine, marketed as Ethyol, is a well-established cytoprotective agent used in cancer therapy to mitigate the toxic effects of radiation and certain chemotherapy drugs. This compound is a newer, investigational small molecule compound that has shown promise as a radioprotectant in preclinical studies. This guide offers a detailed comparison of these two agents.

Mechanism of Action

Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[1][2] This active form is thought to protect normal tissues through several mechanisms, including scavenging free radicals, detoxifying reactive metabolites of chemotherapy agents, and potentially inducing cellular hypoxia.[1][3] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity and vascular permeation in these tissues compared to tumors.[1][4]

This compound, on the other hand, functions as a potent and orally active inhibitor of the Mcl-1-PUMA (p53 up-regulated mediator of apoptosis) interface.[5][6] PUMA is a critical mediator of radiation-induced apoptosis.[7] By inhibiting the interaction between Mcl-1 and PUMA, this compound is believed to reduce PUMA-dependent apoptosis in normal cells exposed to radiation, thereby protecting them from radiation-induced damage.[5][7]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and amifostine. It is important to note that the data for this compound is from preclinical studies, while amifostine has been extensively studied in both preclinical and clinical settings.

Table 1: Preclinical Efficacy of this compound and Amifostine

ParameterThis compoundAmifostineSource
In Vivo Radioprotection (Mice) Increased survival rate of irradiated mice. Optimal effective dose of 200 mg/kg administered 30 minutes before radiation.Dose Reduction Factor (DRF) of 2.7 for H-ARS and 1.8 for GI-ARS at 500 mg/kg (intraperitoneal).[2][7]
In Vitro Radioprotection (HUVECs) Significantly enhanced irradiated cell viability and attenuated radiation-induced apoptosis at concentrations of 0-1 μM.Not specified in the provided results.[5]
Mechanism-specific Activity Ki of 0.3 μM for Mcl-1-PUMA inhibition. IC50 of 38.93 ± 0.91 μM for inhibiting PUMA-dependent apoptosis.Not applicable.[5]

Table 2: Clinical Efficacy and Safety of Amifostine

IndicationEfficacyKey Side EffectsSource
Reduction of Xerostomia in Head and Neck Cancer Radiotherapy Reduced grade ≥2 acute xerostomia from 78% to 51% (P<.0001) and chronic xerostomia from 57% to 34% (P=.002).Nausea, vomiting, hypotension, allergic reactions.[8]
Reduction of Nephrotoxicity from Platinum-based Chemotherapy Approved indication to decrease cumulative nephrotoxicity.Hypotension (found in 62% of patients), hypocalcemia, nausea, vomiting.[1]
Reduction of Neutropenia-related Fever and Infection Used to reduce the incidence of neutropenia-related fever and infection induced by DNA-binding chemotherapeutic agents.Diarrhea, somnolence, hiccups.[1]

Table 3: Comparative Safety and Administration

FeatureThis compoundAmifostineSource
Administration Orally active.Intravenous or subcutaneous.[1][5]
Known Side Effects (Preclinical) Not detailed in the provided search results.Not applicable.
Known Side Effects (Clinical) Not yet in clinical trials based on provided data.Hypotension, nausea, vomiting, hypocalcemia, skin reactions (including erythema multiforme, Stevens-Johnson syndrome), anaphylaxis.[1][9][10]

Experimental Protocols

This compound In Vivo Radioprotection Study (Mice)

  • Animal Model: Male BALB/c mice, 6-8 weeks old.[6]

  • Drug Administration: this compound was administered via intragastric gavage at doses of 100, 200, and 400 mg/kg once, 30 minutes prior to irradiation.[6]

  • Irradiation: Mice were exposed to gamma radiation.

  • Endpoint: Survival rate of the irradiated mice was monitored.[7]

Amifostine Clinical Trial for Xerostomia Reduction (Head and Neck Cancer)

  • Study Design: Phase III randomized trial.[8]

  • Patient Population: Patients with previously untreated head and neck squamous cell carcinoma.[8]

  • Drug Administration: Amifostine (200 mg/m²) or placebo was administered intravenously daily, 15 to 30 minutes before irradiation.[8]

  • Radiotherapy: Once daily fractions of 1.8 to 2.0 Gy to total doses of 50 to 70 Gy.[8]

  • Endpoints: Incidence of grade ≥2 acute and late xerostomia, and grade ≥3 acute mucositis. Saliva production was also measured.[8]

Visualizing the Mechanisms

To better understand the distinct ways in which this compound and amifostine exert their protective effects, the following diagrams illustrate their respective signaling pathways.

Amifostine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Amifostine Amifostine (Prodrug) Alkaline_Phosphatase Alkaline Phosphatase (on normal cell membranes) Amifostine->Alkaline_Phosphatase Dephosphorylation WR1065 WR-1065 (Active Thiol Metabolite) ROS Reactive Oxygen Species (ROS) WR1065->ROS Scavenges DNA_Damage DNA Damage WR1065->DNA_Damage Protects/Repairs ROS->DNA_Damage Causes Cell_Protection Cell Protection Alkaline_Phosphatase->WR1065

Caption: Mechanism of action for the radioprotective agent amifostine.

CLZ8_Mechanism cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway Radiation Ionizing Radiation p53 p53 Radiation->p53 Activates PUMA PUMA (Pro-apoptotic) p53->PUMA Upregulates Mcl1 Mcl-1 (Anti-apoptotic) PUMA->Mcl1 Binds and Inhibits Apoptosis Apoptosis PUMA->Apoptosis Induces Mcl1->Apoptosis Prevents CLZ8 This compound CLZ8->PUMA Inhibits binding to Mcl-1

Caption: Mechanism of action for the radioprotective agent this compound.

Conclusion

Amifostine is a clinically approved, broad-spectrum cytoprotective agent with a well-documented efficacy and side effect profile.[11][12] Its primary drawbacks are the requirement for intravenous or subcutaneous administration and a significant incidence of side effects such as hypotension and nausea.[1] this compound represents a novel, orally available radioprotectant with a distinct mechanism of action centered on the inhibition of apoptosis.[5][6] Preclinical data for this compound are promising, suggesting a potent protective effect against radiation-induced damage.[7]

Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, will be necessary to fully elucidate its comparative efficacy and safety profile against established agents like amifostine. The oral bioavailability of this compound could offer a significant advantage in clinical practice, potentially improving patient convenience and compliance. Researchers and drug developers should consider the distinct mechanisms and administration routes of these two agents when designing future studies and therapeutic strategies in the field of radioprotection.

References

Evaluating the Specificity of CLZ-8 as a PUMA Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p53-upregulated modulator of apoptosis (PUMA), a BH3-only protein of the Bcl-2 family, is a critical mediator of apoptosis initiated by a wide array of cellular stresses. Its central role in programmed cell death has made it a compelling target for therapeutic intervention, particularly in contexts where apoptosis regulation is desired, such as in radioprotection of healthy tissues. CLZ-8 has been identified as a small molecule inhibitor of the PUMA-Mcl-1 interaction. This guide provides a comparative evaluation of the specificity of this compound, summarizing available data and outlining experimental protocols for its comprehensive assessment.

PUMA Signaling Pathway

PUMA is a key initiator of the intrinsic apoptosis pathway. Upon activation by stressors such as DNA damage, growth factor withdrawal, or oxidative stress, often through the p53 tumor suppressor, PUMA translocates to the mitochondria. There, it antagonizes anti-apoptotic Bcl-2 family proteins, including Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1.[1][2] This action liberates the pro-apoptotic effector proteins Bak and Bax, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately activating the caspase cascade and executing cell death.[1]

PUMA_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_activation Activation cluster_core Core Apoptotic Regulation cluster_downstream Downstream Events DNA_damage DNA Damage p53 p53 DNA_damage->p53 GF_withdrawal Growth Factor Withdrawal GF_withdrawal->p53 Oxidative_stress Oxidative Stress Oxidative_stress->p53 PUMA PUMA p53->PUMA Mcl1 Mcl-1 PUMA->Mcl1 Inhibition Bcl2_xL Bcl-2, Bcl-xL, etc. PUMA->Bcl2_xL Inhibition Bak_Bax Bak / Bax Mcl1->Bak_Bax Inhibition Bcl2_xL->Bak_Bax Inhibition MOMP MOMP Bak_Bax->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Caspases Caspase Activation Cyto_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis CLZ8 This compound CLZ8->Mcl1 Inhibits PUMA binding

PUMA-Mediated Apoptotic Pathway and the Action of this compound.

Quantitative Data on Inhibitor Specificity

To provide a framework for evaluating the specificity of this compound, the following table compares its known inhibitory constants with those of other well-characterized Mcl-1 inhibitors.

InhibitorTarget(s)Ki for Mcl-1 (nM)Ki for Bcl-2 (nM)Ki for Bcl-xL (nM)Ki for Bcl-w (nM)Reference(s)
This compound Mcl-1/PUMA Interface300Not ReportedNot ReportedNot Reported[3]
A-1210477 Mcl-10.454>40,000>40,000>40,000
S63845 Mcl-10.12>10,000>10,000>10,000
UMI-77 Mcl-1 (and others)49023,83032,9908,190
AZD5991 Mcl-10.08>10,000>10,000>10,000

Note: Data for inhibitors other than this compound are compiled from various sources for comparative purposes. The lack of reported values for this compound against other Bcl-2 family members represents a significant data gap in assessing its specificity.

Experimental Protocols for Specificity Evaluation

To fully characterize the specificity of a PUMA inhibitor like this compound, a series of biochemical and cell-based assays are required.

Fluorescence Polarization (FP) Competition Assay for Bcl-2 Family Binding

This in vitro assay quantitatively measures the binding affinity of an inhibitor to a panel of anti-apoptotic Bcl-2 proteins.

Principle: A fluorescently labeled PUMA BH3 peptide is incubated with a purified anti-apoptotic Bcl-2 family protein (e.g., Mcl-1, Bcl-2, Bcl-xL). The binding of the large protein to the small fluorescent peptide slows its rotation, resulting in a high fluorescence polarization signal. A competitive inhibitor, such as this compound, will displace the fluorescent peptide, causing it to tumble more rapidly and thus decrease the polarization signal.

Protocol Outline:

  • Reagents and Materials:

    • Purified recombinant human Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1 proteins.

    • Fluorescein-labeled PUMA BH3 peptide.

    • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

    • This compound and other control inhibitors.

    • Black, low-volume 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the microplate, add the assay buffer, a fixed concentration of the fluorescent PUMA BH3 peptide, and a fixed concentration of one of the purified Bcl-2 family proteins.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent peptide for the protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a cell-based assay that confirms direct binding of a compound to its target protein within a cellular environment.

Principle: The binding of a ligand (e.g., this compound) to its target protein (Mcl-1) can increase the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble. The amount of soluble target protein at different temperatures can be quantified to assess target engagement.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cells that express the target protein (Mcl-1).

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heating and Lysis:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation and Detection:

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble Mcl-1 in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble Mcl-1 against the temperature for both treated and untreated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

    • Alternatively, an isothermal dose-response can be performed at a single, optimized temperature to determine the EC50 for target engagement.

Off-Target Screening

To assess the broader specificity of this compound, it should be screened against a panel of unrelated protein targets. This is often performed by specialized contract research organizations.

Approaches:

  • Kinase Profiling: Screen this compound against a large panel of kinases (e.g., >400) to identify any off-target kinase inhibition, as many small molecule inhibitors have kinase activity.

  • Receptor and Enzyme Panels: Test for binding or inhibition against a panel of common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and proteases.

  • Cell Microarray Technology: This method assesses binding to a large library of human plasma membrane and secreted proteins expressed in their native conformation in human cells, providing biologically relevant off-target data.[4]

Experimental_Workflow cluster_invitro In Vitro Specificity cluster_cellular Cellular Target Engagement cluster_offtarget Broad Off-Target Profiling FP_Assay Fluorescence Polarization (FP) Competition Assay Bcl2_Panel Panel of Bcl-2 Family Proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1) FP_Assay->Bcl2_Panel Test against Ki_Values Ki Values (Quantitative Affinity) Bcl2_Panel->Ki_Values Determine Final_Assessment Comprehensive Specificity Profile Ki_Values->Final_Assessment CETSA Cellular Thermal Shift Assay (CETSA) Cell_Lines Relevant Cell Lines CETSA->Cell_Lines Perform in Target_Engagement On-Target Binding in Cells Cell_Lines->Target_Engagement Confirm Target_Engagement->Final_Assessment Off_Target_Screen Off-Target Screening Protein_Panels Kinase, GPCR, Ion Channel Panels Off_Target_Screen->Protein_Panels Screen against Off_Target_Profile Off-Target Interaction Profile Protein_Panels->Off_Target_Profile Generate Off_Target_Profile->Final_Assessment Start This compound Start->FP_Assay Start->CETSA Start->Off_Target_Screen

Workflow for Evaluating Inhibitor Specificity.

Conclusion

This compound is a promising inhibitor of the Mcl-1-PUMA interaction with demonstrated cellular activity. However, a comprehensive evaluation of its specificity is currently limited by the lack of publicly available data on its binding to other Bcl-2 family members and broader off-target screening panels. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to fully characterize the selectivity profile of this compound. Such data are crucial for its continued development and for understanding its full therapeutic potential and potential liabilities. Researchers are encouraged to perform these or similar experiments to build a more complete picture of this compound's mechanism of action.

References

Benchmarking CLZ-8's performance against established apoptosis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel PUMA inhibitor CLZ-8 against established apoptosis inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool for their specific experimental needs in the study of programmed cell death.

Introduction to Apoptosis and its Inhibition

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, molecules that modulate apoptosis are critical research tools and potential therapeutic agents. Apoptosis is broadly regulated by two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on a family of cysteine proteases called caspases, which execute the final stages of cell death.[3][4][5]

Inhibitors of apoptosis are invaluable for dissecting these pathways and hold therapeutic promise. These inhibitors can be broadly categorized based on their targets, which include the Bcl-2 family of proteins, caspases, and other regulatory molecules like PUMA (p53 up-regulated modulator of apoptosis).

This guide focuses on this compound, a novel small-molecule inhibitor of PUMA, and compares its performance with well-characterized inhibitors of the Bcl-2 family (Venetoclax and Navitoclax) and a pan-caspase inhibitor (Emricasan).

Mechanisms of Action

The inhibitors discussed in this guide target different key regulators of the apoptotic machinery.

This compound: This novel compound is a PUMA (p53 up-regulated modulator of apoptosis) inhibitor. PUMA is a BH3-only protein that promotes apoptosis by neutralizing anti-apoptotic Bcl-2 family proteins, such as Mcl-1.[1][2] this compound acts as an inhibitor of the Mcl-1-PUMA interface, thereby preventing PUMA-mediated apoptosis.

Venetoclax (ABT-199): A highly selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, Venetoclax displaces pro-apoptotic proteins like BIM and PUMA, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[6][7][8][9]

Navitoclax (ABT-263): A potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Similar to Venetoclax, it mimics the action of BH3-only proteins, thereby promoting apoptosis.[10][11] Its broader specificity compared to Venetoclax can lead to different cellular outcomes.

Emricasan (IDN-6556): A potent, irreversible pan-caspase inhibitor. It targets the active sites of multiple caspases, including key executioner caspases like caspase-3 and caspase-7, thereby blocking the final execution phase of apoptosis.[12][13][14][15]

Signaling Pathway Diagrams

PUMA_Mediated_Apoptosis PUMA-Mediated Apoptotic Pathway cluster_stimuli Apoptotic Stimuli DNA Damage DNA Damage p53 p53 DNA Damage->p53 ER Stress ER Stress ER Stress->p53 ROS ROS ROS->p53 PUMA PUMA p53->PUMA upregulates Anti-apoptotic\nBcl-2 family\n(Mcl-1, Bcl-xL) Anti-apoptotic Bcl-2 family (Mcl-1, Bcl-xL) PUMA->Anti-apoptotic\nBcl-2 family\n(Mcl-1, Bcl-xL) inhibits Pro-apoptotic\nBax/Bak Pro-apoptotic Bax/Bak Anti-apoptotic\nBcl-2 family\n(Mcl-1, Bcl-xL)->Pro-apoptotic\nBax/Bak inhibits Mitochondrion Mitochondrion Pro-apoptotic\nBax/Bak->Mitochondrion activates Cytochrome c Cytochrome c release Mitochondrion->Cytochrome c Apoptosome Apoptosome formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 activation Apoptosome->Caspase-9 Caspase-3 Caspase-3 activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis CLZ8 This compound CLZ8->PUMA inhibits interaction with Mcl-1

Caption: PUMA-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.

Bcl2_Inhibitor_Mechanism Mechanism of Bcl-2 Family Inhibitors Anti-apoptotic\nBcl-2/Bcl-xL Anti-apoptotic Bcl-2/Bcl-xL Pro-apoptotic\nBH3-only proteins\n(Bim, PUMA) Pro-apoptotic BH3-only proteins (Bim, PUMA) Anti-apoptotic\nBcl-2/Bcl-xL->Pro-apoptotic\nBH3-only proteins\n(Bim, PUMA) sequesters Pro-apoptotic\nBax/Bak Pro-apoptotic Bax/Bak Anti-apoptotic\nBcl-2/Bcl-xL->Pro-apoptotic\nBax/Bak inhibits Mitochondrion Mitochondrion Pro-apoptotic\nBax/Bak->Mitochondrion activates Cytochrome c Cytochrome c release Mitochondrion->Cytochrome c Apoptosis Apoptosis Cytochrome c->Apoptosis Venetoclax Venetoclax Venetoclax->Anti-apoptotic\nBcl-2/Bcl-xL inhibits Navitoclax Navitoclax Navitoclax->Anti-apoptotic\nBcl-2/Bcl-xL inhibits

Caption: Mechanism of action for Bcl-2 family inhibitors like Venetoclax and Navitoclax.

Caspase_Cascade Caspase Activation Cascade cluster_initiator Initiator Caspases cluster_executioner Executioner Caspases Pro-caspase-8 Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Pro-caspase-7 Pro-caspase-7 Caspase-8->Pro-caspase-7 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Caspase-7 Caspase-7 Pro-caspase-7->Caspase-7 Cell_Death_Substrates Cell Death Substrates Caspase-3->Cell_Death_Substrates cleaves Caspase-7->Cell_Death_Substrates cleaves Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Pro-caspase-8 Apoptotic_Signal->Pro-caspase-9 Apoptosis Apoptosis Cell_Death_Substrates->Apoptosis Emricasan Emricasan Emricasan->Caspase-8 Emricasan->Caspase-9 Emricasan->Caspase-3 Emricasan->Caspase-7

Caption: The caspase cascade and the inhibitory action of Emricasan.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound and the selected established apoptosis inhibitors. Data is compiled from publicly available resources and manufacturer's information.

Table 1: In Vitro Inhibitory Activity

InhibitorTarget(s)Assay TypeCell Line / SystemIC50 / KiCitation
This compound PUMA/Mcl-1Apoptosis Inhibition-IC50: 38.93 ± 0.91 µM
Mcl-1-PUMA interaction--Ki: 0.3 µM
Venetoclax Bcl-2Cell ViabilityOCI-AML2IC50: 1.1 nM[16]
HL-60IC50: 4 nM[16]
MOLM-14IC50: 52.5 nM[16]
THP-1IC50: 1.1 µM[16]
T-ALL BlastsIC50: 2600 nM[3]
B-ALL BlastsIC50: 690 nM[3]
Navitoclax Bcl-2, Bcl-xL, Bcl-wCell ViabilityA549IC50: ~1 µM (approx.)[10]
NCI-H460IC50: ~1 µM (approx.)[10]
Emricasan Pan-caspaseEnzyme ActivityCaspase-1IC50: 0.4 nM[12]
Caspase-3IC50: 2 nM[12]
Caspase-6IC50: 4 nM[12]
Caspase-7IC50: 6 nM[12]
Caspase-8IC50: 6 nM[12]
Caspase-9IC50: 0.3 nM[12]
Cell ViabilityJFas cellsIC50: 0.025 µM[13]
THP-1 cellsIC50: 0.27 µM[13]
Z-VAD-FMK Pan-caspaseApoptosis InductionTumor cellsIC50: 0.0015 - 5.8 µM[12]

Table 2: In Vivo Efficacy and Observations

InhibitorModel SystemKey FindingsCitation
This compound Mice (radiation model)200 mg/kg dose enhanced survival rate and protected against radiation-induced cell depletion.
Venetoclax Human Clinical Trials (CLL, AML)Effective in treating specific hematological malignancies, often in combination therapy.[3]
Navitoclax Human Clinical Trials (Solid Tumors)Showed promise in early-stage trials, particularly in combination with other chemotherapeutics.[17]
Emricasan Human Clinical Trials (Liver Disease)Well-tolerated and showed improvement in markers of liver damage.[14][18][14][18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Comparing Apoptosis Inhibitors cluster_assays Apoptosis Assays start Start cell_culture Cell Culture (e.g., HUVEC, Cancer Cell Lines) start->cell_culture induce_apoptosis Induce Apoptosis (e.g., Radiation, Etoposide) cell_culture->induce_apoptosis inhibitor_treatment Treat with Inhibitors (this compound, Venetoclax, etc.) + Controls induce_apoptosis->inhibitor_treatment incubation Incubate for Defined Time Period inhibitor_treatment->incubation harvest_cells Harvest Cells incubation->harvest_cells annexin_v Annexin V/PI Staining (Flow Cytometry) harvest_cells->annexin_v caspase_assay Caspase-3/7 Activity (Luminometry) harvest_cells->caspase_assay western_blot Western Blot (Protein Expression) harvest_cells->western_blot data_analysis Data Analysis and Comparison end End data_analysis->end annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: A generalized experimental workflow for comparing the efficacy of apoptosis inhibitors.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your chosen cell line using an appropriate stimulus.

    • Treat cells with the apoptosis inhibitor (e.g., this compound) at various concentrations for the desired time. Include positive (apoptosis induction without inhibitor) and negative (no induction) controls.

    • Harvest cells by centrifugation. For adherent cells, use a gentle dissociation method.

  • Staining:

    • Wash cells with cold 1X PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

    • Add 5 µL of Propidium Iodide solution.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

Protocol:

  • Cell Plating and Treatment:

    • Plate cells in a white-walled 96-well plate.

    • Induce apoptosis and treat with inhibitors as described in the Annexin V protocol.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

    • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the proteins of interest (e.g., Bcl-2, PUMA, Mcl-1), followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for detection.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bcl-2, anti-PUMA) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This guide provides a comparative overview of the novel PUMA inhibitor this compound and established apoptosis inhibitors. This compound offers a distinct mechanism of action by targeting the PUMA/Mcl-1 interaction, making it a valuable tool for studying the PUMA-mediated apoptotic pathway. In contrast, Venetoclax and Navitoclax provide targeted inhibition of the Bcl-2 family, while Emricasan offers broad-spectrum blockade of the final executioner caspases.

The choice of inhibitor will depend on the specific research question and experimental system. The provided performance data and detailed experimental protocols are intended to assist researchers in making an informed decision and in designing and executing robust experiments to investigate the intricate mechanisms of apoptosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of CLZ-8, a research chemical identified as an orally active inhibitor of Mcl-1-PUMA.[1][2] Due to the absence of a comprehensive Safety Data Sheet (SDS) in the public domain, a precautionary approach, treating this compound as hazardous waste, is mandatory.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. It is critical to note that this information is not exhaustive, and all handling and disposal procedures should be conducted with the assumption that the compound may have uncharacterized hazardous properties.

PropertyValueSource
Synonyms Mcl1-IN-8, CLZ8, CLZ 8[1]
Molecular Weight 393.5 g/mol [1]
Formula Not specified in search results-
Appearance Likely a solid powder[1]
Solubility Soluble in DMSO (40 mg/mL)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.

  • If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.

2. Waste Segregation:

  • Solid Waste: Collect any unused or expired this compound powder, along with any contaminated items such as weighing paper, spatulas, and empty vials, in a designated, properly labeled hazardous waste container. This container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound" and "Mcl1-IN-8"), the approximate concentration and quantity of the waste, and the date the waste was first added to the container.

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

5. Disposal Request:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the pickup and disposal of chemical waste.

Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

CLZ_8_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal PPE Wear Appropriate PPE Solid_Waste Solid Waste (Powder, Contaminated Items) PPE->Solid_Waste Handle Waste Liquid_Waste Liquid Waste (Solutions) PPE->Liquid_Waste Handle Waste Sharps_Waste Contaminated Sharps PPE->Sharps_Waste Handle Waste Labeled_Solid_Container Labeled Solid Waste Container Solid_Waste->Labeled_Solid_Container Collect in Labeled_Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Labeled_Liquid_Container Collect in Labeled_Sharps_Container Labeled Sharps Container Sharps_Waste->Labeled_Sharps_Container Collect in Secure_Storage Store in Designated Area Labeled_Solid_Container->Secure_Storage Transfer to Labeled_Liquid_Container->Secure_Storage Transfer to Labeled_Sharps_Container->Secure_Storage Transfer to EHS_Pickup Arrange for EHS Pickup Secure_Storage->EHS_Pickup Request

This compound Disposal Workflow

Hypothetical Signaling Pathway of this compound

This compound is an inhibitor of the Mcl-1-PUMA interaction, which has radioprotective properties by reducing apoptosis.[1][2][3] The diagram below illustrates a hypothetical signaling pathway in which this compound may act.

CLZ_8_Signaling_Pathway cluster_cellular_stress Cellular Stress (e.g., Radiation) cluster_apoptosis_regulation Apoptosis Regulation Radiation Radiation p53 p53 Radiation->p53 activates PUMA PUMA p53->PUMA upregulates Mcl1 Mcl-1 PUMA->Mcl1 inhibits Apoptosis Apoptosis PUMA->Apoptosis promotes Mcl1->Apoptosis inhibits CLZ8 This compound CLZ8->PUMA inhibits interaction with Mcl-1

Hypothetical this compound Signaling Pathway

References

Essential Safety and Logistical Information for Handling CLZ-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of CLZ-8, an orally active Mcl-1-PUMA interface inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, the following guidelines are based on best practices for handling novel, powdered chemical compounds with unknown toxicity. A conservative approach to safety is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The level of PPE should correspond to the procedure being performed.

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles
Conducting Reactions - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or safety goggles
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)

Note: Disposable nitrile gloves offer protection against incidental contact and should be changed immediately upon contamination. For extended contact or when handling larger quantities, consider double-gloving or using more robust gloves.

Operational Plan: Step-by-Step Guidance

1. Designated Work Area:

  • All manipulations involving powdered this compound must be conducted in a designated controlled area, such as a chemical fume hood or a powder-containment balance enclosure, to prevent contamination.[1]

  • Cover the work surface with absorbent bench paper before beginning any work.[2]

2. Weighing and Aliquoting:

  • Perform all weighing and transfer of powdered this compound within a chemical fume hood to minimize inhalation risk.[2][3]

  • Use disposable weighing boats and spatulas to prevent cross-contamination.[1]

  • Keep containers of the compound closed as much as possible.[2]

3. Solution Preparation:

  • Always prepare solutions within a chemical fume hood.

  • Slowly add the solid this compound to the solvent to avoid splashing.[1]

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and preparation date.

4. Conducting Reactions:

  • Set up all reactions within a chemical fume hood or another suitable ventilated enclosure.

  • Inspect all glassware for any defects before use.

  • Maintain a clean and organized workspace to prevent accidents.

5. Decontamination and Cleaning:

  • Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.

  • Thoroughly clean all non-disposable equipment after use.

  • Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[1]
Liquid Waste Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
Sharps Waste Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

While specific experimental protocols will vary, the following general methodologies should be adhered to:

In Vitro Cell-Based Assays:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood. Make serial dilutions to the desired final concentrations.

  • Cell Culture: Culture cells in an appropriate medium and conditions. Plate cells at a suitable density in multi-well plates.

  • Treatment: Add the desired concentrations of this compound to the cell cultures. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired time period.

  • Assay: Perform the desired downstream analysis (e.g., viability assay, apoptosis assay, western blotting).

In Vivo Animal Studies:

  • Formulation: Prepare the dosing formulation of this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage).

  • Animal Handling: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

  • Dosing: Administer the formulated this compound to the animals as per the study protocol.

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: Collect tissues or other samples as required by the experimental design.

  • Disposal: Dispose of all animal carcasses and contaminated bedding as hazardous waste.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Powder Weigh Powder Prepare Work Area->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Disposal_Pathway cluster_waste Waste Streams Experiment Experiment Solid Waste Solid Waste Experiment->Solid Waste Liquid Waste Liquid Waste Experiment->Liquid Waste Sharps Waste Sharps Waste Experiment->Sharps Waste Hazardous Waste Disposal Hazardous Waste Disposal Solid Waste->Hazardous Waste Disposal Liquid Waste->Hazardous Waste Disposal Sharps Waste->Hazardous Waste Disposal

Caption: Disposal pathway for waste generated from this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.